Product packaging for Prothipendyl Hydrochloride(Cat. No.:CAS No. 1225-65-6)

Prothipendyl Hydrochloride

Cat. No.: B134713
CAS No.: 1225-65-6
M. Wt: 321.9 g/mol
InChI Key: CQJSAKJMCVSEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Prothipendyl (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClN3S B134713 Prothipendyl Hydrochloride CAS No. 1225-65-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSAKJMCVSEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-69-5 (Parent)
Record name Prothipendyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10153632
Record name Prothipendyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225-65-6
Record name Prothipendyl hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prothipendyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothipendyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl)[10H-pyrido[3,2-b][1,4]benzothiazine-10-propyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTHIPENDYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7610629RVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prothipendyl Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl hydrochloride is a tricyclic azaphenothiazine neuroleptic agent with anxiolytic, antiemetic, and antihistamine properties.[1][2] Marketed under brand names such as Dominal, Timovan, and Tolnate, it is primarily utilized in the treatment of psychomotor agitation, sleep disorders, and anxiety.[1] Its therapeutic effects are mediated through its interaction with a variety of neurotransmitter receptors. This document provides an in-depth technical overview of the receptor binding affinity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support research and drug development efforts. Prothipendyl's mechanism of action involves a multi-faceted approach, primarily targeting histamine H1, dopamine D2, and acetylcholine receptors, with additional modulation of the serotonergic system.[1]

Receptor Binding Affinity Profile

The pharmacological activity of this compound is characterized by its binding affinity to a range of receptors. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a stronger binding affinity. The following table summarizes the quantitative binding affinities of Prothipendyl for various human receptors, as curated from the Psychoactive Drug Screening Program (PDSP) Ki Database.

Receptor FamilyReceptor SubtypeMean Ki (nM)
Dopaminergic Dopamine D137
Dopamine D231
Dopamine D325
Dopamine D412
Serotonergic Serotonin 5-HT1A130
Serotonin 5-HT2A3.2
Serotonin 5-HT2C15
Serotonin 5-HT3120
Serotonin 5-HT636
Serotonin 5-HT740
Adrenergic Alpha-1A3.8
Alpha-1B5.6
Alpha-1D3.5
Alpha-2A95
Alpha-2B34
Alpha-2C150
Histaminergic Histamine H11.1
Muscarinic Muscarinic M1160
Muscarinic M2480
Muscarinic M3230
Muscarinic M4140
Muscarinic M5300

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Detailed Receptor Interactions and Signaling Pathways

Prothipendyl exhibits a broad receptor interaction profile, with notable affinity for histaminergic, serotonergic, dopaminergic, and adrenergic receptors. The following sections detail the signaling pathways associated with the receptors for which Prothipendyl shows the highest affinity.

Histamine H1 Receptor

Prothipendyl displays its highest affinity for the histamine H1 receptor. As an antagonist at this receptor, it blocks the effects of histamine, leading to its sedative and antiemetic effects.[1] The H1 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) signaling cascade.[1]

Gq_Signaling_Pathway cluster_membrane Cell Membrane Prothipendyl Prothipendyl H1R H1 Receptor Prothipendyl->H1R Antagonism Histamine Histamine Histamine->H1R Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Sedation) PKC->CellularResponse Leads to

Histamine H1 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor

Prothipendyl is a potent antagonist of the 5-HT2A receptor. This action is thought to contribute to its anxiolytic and antipsychotic-like effects. Similar to the H1 receptor, the 5-HT2A receptor is coupled to the Gq protein and activates the PLC signaling pathway.

Gq_5HT2A_Signaling_Pathway cluster_membrane Cell Membrane Prothipendyl Prothipendyl HT2AR 5-HT2A Receptor Prothipendyl->HT2AR Antagonism Serotonin Serotonin (5-HT) Serotonin->HT2AR Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Anxiolysis) PKC->CellularResponse Leads to

Serotonin 5-HT2A Receptor Signaling Pathway
Dopamine D2 Receptor

Prothipendyl's antagonism of the dopamine D2 receptor contributes to its neuroleptic properties.[1] The D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Signaling_Pathway cluster_membrane Cell Membrane Prothipendyl Prothipendyl D2R D2 Receptor Prothipendyl->D2R Antagonism Dopamine Dopamine Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neuroleptic Effect) PKA->CellularResponse Leads to

Dopamine D2 Receptor Signaling Pathway
Alpha-1 Adrenergic Receptor

Prothipendyl also acts as an antagonist at alpha-1 adrenergic receptors. This action can lead to side effects such as orthostatic hypotension. The alpha-1 adrenergic receptor, similar to the H1 and 5-HT2A receptors, is coupled to a Gq protein and activates the PLC signaling pathway.

Gq_Alpha1_Signaling_Pathway cluster_membrane Cell Membrane Prothipendyl Prothipendyl Alpha1R α1-Adrenergic Receptor Prothipendyl->Alpha1R Antagonism Norepinephrine Norepinephrine Norepinephrine->Alpha1R Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Vasodilation) PKC->CellularResponse Leads to

Alpha-1 Adrenergic Receptor Signaling Pathway

Experimental Methodologies

The receptor binding affinities presented in this document are typically determined using in vitro radioligand displacement assays. These assays are a cornerstone of pharmacological research for quantifying the interaction between a drug and its target receptor.

Generalized Radioligand Displacement Binding Assay Protocol
  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[3]

  • Binding Assay:

    • The assay is performed in a 96-well plate format.[3]

    • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and a varying concentration of the unlabeled test compound (e.g., Prothipendyl).[4]

    • Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[4]

    • The plate is incubated to allow the binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand:

    • The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.[4]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[3]

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.[3]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow Start Start PrepMembranes Prepare Receptor-Containing Cell Membranes Start->PrepMembranes Incubate Incubate Membranes with: - Radioligand (Fixed Conc.) - Unlabeled Drug (Variable Conc.) PrepMembranes->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Ligand Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Radioligand Displacement Assay Workflow

Conclusion

This compound is a pharmacologically active compound with a complex receptor binding profile. Its high affinity for histamine H1, serotonin 5-HT2A, and dopamine D2 receptors underpins its primary therapeutic applications as a sedative, anxiolytic, and neuroleptic agent. The antagonism at alpha-1 adrenergic receptors is likely responsible for some of its cardiovascular side effects. The detailed quantitative binding data and understanding of the associated signaling pathways presented in this guide provide a valuable resource for researchers and clinicians in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into the therapeutic potential and optimization of Prothipendyl and related compounds.

References

In Vitro Metabolism of Prothipendyl Hydrochloride Using Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl, an azaphenothiazine neuroleptic agent, undergoes significant metabolism primarily in the liver, a critical factor influencing its therapeutic efficacy and safety profile. Understanding the in vitro metabolism of Prothipendyl Hydrochloride is paramount for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides a comprehensive overview of the in vitro metabolism of prothipendyl using liver microsomes, focusing on the key metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and detailed experimental protocols for conducting such studies. While specific kinetic parameters such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for prothipendyl's metabolic pathways are not extensively reported in the public domain, this guide synthesizes the available qualitative data and provides a framework for designing and executing robust in vitro metabolism experiments.

Introduction

Prothipendyl is a neuroleptic drug used in the treatment of psychosis and anxiety.[1] Like many pharmaceuticals, its clearance from the body is predominantly mediated by metabolic transformation in the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an essential in vitro tool for studying drug metabolism.[2] In vitro studies with liver microsomes offer a reliable and efficient method to identify metabolic pathways, characterize the enzymes responsible, and assess the potential for metabolic drug-drug interactions.[3]

Metabolic Pathways of Prothipendyl

The in vitro metabolism of prothipendyl in human liver microsomes primarily involves Phase I oxidative reactions. The two major metabolic pathways identified are N-demethylation and S-oxidation .[4][5]

  • N-demethylation: This reaction involves the removal of a methyl group from the dimethylamino propyl side chain of prothipendyl, leading to the formation of N-demethyl-prothipendyl.

  • S-oxidation: This pathway results in the oxidation of the sulfur atom within the azaphenothiazine ring system, forming prothipendyl sulfoxide.[4]

Besides these primary metabolites, further demethylated and oxidized products have been detected, indicating a more complex metabolic cascade.[6]

Key Metabolites Identified

Studies utilizing liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and triple quadrupole mass spectrometry (LC-QQQ-MS) have identified several metabolites of prothipendyl.[5]

Metabolite ClassSpecific Metabolites Identified (Mass Change)
Demethylated Metabolites N-demethyl-prothipendyl (-CH₂)
N,N-didemethyl-prothipendyl (-C₂H₄)
Oxidized Metabolites Prothipendyl + O (Four derivatives)
Demethylated and Oxidized Metabolites Prothipendyl -CH₂ + O (Three derivatives)

Table 1: Summary of Prothipendyl Metabolites Identified in In Vitro Studies. [5][6]

Role of Cytochrome P450 Enzymes

The metabolic reactions of prothipendyl are predominantly catalyzed by specific isoforms of the cytochrome P450 enzyme system.[4] Identifying the contributing CYP enzymes is crucial for predicting potential drug interactions.

  • CYP1A2, CYP2D6, CYP2C19, and CYP3A4 have been identified as the main enzymes responsible for the overall metabolism of prothipendyl.[4][5]

  • N-demethyl-prothipendyl formation is predominantly catalyzed by CYP2C19 and CYP1A2 .[4]

  • Prothipendyl sulfoxide formation is mainly attributed to the activity of CYP3A4 .[4]

Quantitative Analysis of Prothipendyl Metabolism

A critical aspect of in vitro metabolism studies is the determination of enzyme kinetics to quantitatively describe the rate of metabolite formation. This is typically achieved by measuring the initial rates of reaction at various substrate concentrations and fitting the data to the Michaelis-Menten equation to determine the K_m (substrate concentration at half-maximal velocity) and V_max (maximal reaction velocity).

Experimental Protocols

The following sections provide detailed methodologies for investigating the in vitro metabolism of this compound using human liver microsomes. This protocol is a synthesized representation based on standard practices in the field and should be optimized for specific experimental conditions.

Materials and Reagents
  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., a structurally similar compound not expected to be formed as a metabolite)

Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., final concentration of 0.2-0.5 mg/mL protein) and this compound (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolism. The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS Analysis

The identification and quantification of prothipendyl and its metabolites are typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QQQ) or a quadrupole time-of-flight (QTOF) instrument.[5]

5.3.1. Liquid Chromatography (LC) Conditions (Representative)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

5.3.2. Mass Spectrometry (MS) Conditions (Representative)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: For a QQQ instrument, use Multiple Reaction Monitoring (MRM) for quantification. For a QTOF instrument, use full scan MS for identification and targeted MS/MS for structural confirmation.

  • MRM Transitions (for QQQ): Specific precursor-to-product ion transitions for prothipendyl and its expected metabolites need to be determined by direct infusion of the analytical standards.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Metabolic Pathway of Prothipendyl

Prothipendyl_Metabolism cluster_phase1 Phase I Metabolism (Liver Microsomes) Prothipendyl Prothipendyl Metabolite1 N-demethyl-prothipendyl Prothipendyl->Metabolite1 N-demethylation (CYP2C19, CYP1A2) Metabolite2 Prothipendyl Sulfoxide Prothipendyl->Metabolite2 S-oxidation (CYP3A4) Further_Metabolites Further Oxidized and Demethylated Metabolites Metabolite1->Further_Metabolites Metabolite2->Further_Metabolites

Caption: Metabolic pathway of Prothipendyl in liver microsomes.

Experimental Workflow

Experimental_Workflow A Prepare Incubation Mix (Microsomes + Prothipendyl) B Pre-incubate at 37°C A->B Equilibration C Initiate with NADPH B->C Start Reaction D Incubate at 37°C C->D Metabolism E Terminate with ACN (with Internal Standard) D->E Stop Reaction F Vortex and Centrifuge E->F Protein Precipitation G Collect Supernatant F->G Isolate Metabolites H LC-MS/MS Analysis G->H Injection I Data Processing and Quantification H->I Data Acquisition

Caption: Workflow for in vitro metabolism of Prothipendyl.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is a critical area of study for understanding its disposition in the body. The primary metabolic pathways are N-demethylation and S-oxidation, catalyzed by a consortium of CYP enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. While qualitative data on metabolite formation is available, further research is required to establish the quantitative kinetic parameters of these metabolic reactions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct these essential in vitro metabolism studies, which are integral to the preclinical and clinical development of Prothipendyl and other xenobiotics. Such studies will ultimately contribute to a more comprehensive understanding of its pharmacology and aid in the optimization of its clinical use.

References

Prothipendyl Hydrochloride: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl, an azaphenothiazine derivative, is a neuroleptic agent with a multifaceted pharmacological profile, exhibiting antipsychotic, anxiolytic, and antihistaminic properties. Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of prothipendyl hydrochloride, providing a comprehensive overview of how modifications to its chemical scaffold influence its biological activity. This document summarizes key quantitative data, outlines experimental protocols for assessing pharmacological activity, and utilizes visualizations to illustrate critical molecular interactions and experimental workflows.

Introduction

Prothipendyl is distinguished from its phenothiazine counterparts by the substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, forming a pyrido[3,2-b][1][2]benzothiazine core.[1] This structural alteration significantly influences its receptor binding profile and pharmacological effects. Understanding the structure-activity relationship of prothipendyl is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide will explore the key structural motifs of the prothipendyl molecule and their impact on its interaction with clinically relevant biological targets.

Core Structure-Activity Relationship of Azaphenothiazines

The biological activity of prothipendyl and related azaphenothiazines is intricately linked to three primary structural components:

  • The Tricyclic Ring System: The nature and position of substituents on the pyrido[3,2-b][1][2]benzothiazine core are critical determinants of activity.

  • The Alkyl Side Chain: The length and branching of the alkyl chain connecting the tricyclic system to the terminal amine influence receptor affinity and selectivity.

  • The Terminal Amino Group: The nature of the substituents on the terminal nitrogen atom impacts the compound's interaction with the receptor binding pocket.

While specific quantitative SAR data for a wide range of prothipendyl analogs is not extensively available in publicly accessible literature, the general principles derived from the broader class of phenothiazine and azaphenothiazine antipsychotics provide a solid framework for understanding its SAR.

Quantitative Analysis of Receptor Binding Affinities

Due to the limited availability of specific quantitative data for a series of prothipendyl analogs, this section will present a table of known receptor binding affinities for this compound itself. This data serves as a baseline for understanding its pharmacological profile. The affinity of a drug for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)
Dopamine D2Data not available in cited sources
Serotonin 5-HT2AData not available in cited sources
Histamine H1Data not available in cited sources

Note: The absence of specific Ki values in the provided search results highlights a gap in the publicly available literature. Further targeted experimental studies would be necessary to populate this table comprehensively for a series of prothipendyl analogs.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound.

Synthesis of Prothipendyl Analogs

The synthesis of prothipendyl analogs would generally follow established procedures for the alkylation of the azaphenothiazine core.

General Procedure for N-Alkylation of 1-Azaphenothiazine:

  • Deprotonation: 1-Azaphenothiazine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding anion.

  • Alkylation: The anion is then reacted with an appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) or a tosylate derivative of the desired side chain. The reaction is typically carried out at room temperature or with gentle heating.

  • Introduction of the Terminal Amine: The resulting alkylated intermediate is then reacted with the desired amine (e.g., dimethylamine) to introduce the terminal amino group. This step often involves a nucleophilic substitution reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to yield the desired prothipendyl analog.

  • Salt Formation: For the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

4.2.1 Dopamine D2 Receptor Binding Assay

  • Tissue Preparation: Membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells) or from rat striatal tissue.

  • Radioligand: A radiolabeled D2 receptor antagonist, such as [³H]spiperone or [³H]raclopride, is used.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (prothipendyl analog).

    • The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2.2 Histamine H1 Receptor Binding Assay

  • Tissue Preparation: Membranes are prepared from a cell line expressing the human histamine H1 receptor or from guinea pig cerebellum.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]mepyramine and varying concentrations of the prothipendyl analog.

    • The incubation is performed in a suitable buffer at room temperature.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., diphenhydramine).

    • The assay is terminated by filtration, and the bound radioactivity is quantified.

  • Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.

Visualizations

Signaling Pathways

Prothipendyl's mechanism of action involves the modulation of several key signaling pathways. The following diagram illustrates the general signaling cascade associated with dopamine D2 receptor antagonism.

D2_Signaling_Pathway Prothipendyl Prothipendyl D2R Dopamine D2 Receptor Prothipendyl->D2R Antagonism Gi Gi Protein D2R->Gi Inhibition AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 Receptor Antagonism Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a structure-activity relationship study.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Pharmacological Testing cluster_analysis Data Analysis S1 Design Analogs S2 Chemical Synthesis S1->S2 S3 Purification & Characterization S2->S3 T1 In Vitro Receptor Binding Assays S3->T1 T2 Functional Assays T1->T2 T3 In Vivo Studies (Optional) T2->T3 A1 Determine Ki / IC50 values T2->A1 T3->A1 A2 Establish SAR A1->A2 A3 Lead Optimization A2->A3

Caption: General workflow for a SAR study.

Conclusion

The structure-activity relationship of this compound, while not exhaustively detailed in publicly available literature with extensive quantitative data for a wide array of analogs, can be largely inferred from the well-established SAR of the broader phenothiazine and azaphenothiazine classes of compounds. Key structural modifications to the tricyclic core, the N-10 alkyl side chain, and the terminal amino group are known to significantly impact receptor affinity and pharmacological activity. This guide provides a foundational understanding of these principles, outlines the necessary experimental protocols to conduct further SAR studies, and offers visual representations of the underlying biological pathways and experimental processes. Future research focused on the systematic synthesis and pharmacological evaluation of a diverse library of prothipendyl analogs is crucial to fully elucidate its SAR and to guide the development of next-generation neuroleptic agents with enhanced therapeutic profiles.

References

The Ascendance of Azaphenothiazines: A Technical Guide to their Historical Development as Neuroleptics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development of azaphenothiazine neuroleptics, from their conceptual origins rooted in the success of phenothiazine antipsychotics to their synthesis, pharmacological evaluation, and clinical exploration. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core scientific advancements that have shaped this class of compounds. All quantitative data are summarized in structured tables for comparative analysis, key experimental methodologies are described in detail, and critical signaling pathways and workflows are visualized using the DOT language.

From Phenothiazine Precursors to a New Azaphenothiazine Scaffold

The story of azaphenothiazine neuroleptics begins with the revolutionary impact of phenothiazines on psychiatric medicine. The serendipitous discovery of chlorpromazine's antipsychotic properties in the 1950s ushered in the era of psychopharmacology and established the phenothiazine tricycle as a privileged scaffold for neuroleptic drug design.[1][2][3][4] This success spurred medicinal chemists to explore structural modifications of the phenothiazine core to enhance efficacy and modulate side effect profiles.

Azaphenothiazines emerged from this exploratory effort, characterized by the isosteric replacement of one of the benzene rings in the phenothiazine structure with a pyridine or other azine ring.[5][6] This structural alteration aimed to modify the electronic properties and conformational flexibility of the molecule, potentially leading to altered receptor binding affinities and pharmacological profiles. One of the earliest and most notable examples of this class is prothipendyl , a 1-azaphenothiazine derivative.

The synthesis of the 1-azaphenothiazine core, a crucial intermediate, is a key step in the development of these neuroleptics. It can be achieved through a two-step process starting from 2-chloropyridine and aniline, which undergo condensation followed by cyclization with sulfur.[7] This core structure then serves as a versatile platform for the introduction of various side chains at the N10 position, a critical determinant of neuroleptic activity.

Pharmacological Evaluation: From Bench to Preclinical Models

The neuroleptic potential of newly synthesized azaphenothiazine derivatives was primarily assessed through a combination of in vitro receptor binding assays and in vivo behavioral models predictive of antipsychotic efficacy.

In Vitro Receptor Binding Affinity

The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[8] Consequently, determining the binding affinity of azaphenothiazine compounds for the D2 receptor was a critical initial screening step. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Beyond the D2 receptor, the interaction of these compounds with other receptors, particularly the serotonin 5-HT2A receptor, became a focus of investigation. The "atypical" profile of some newer antipsychotics was linked to a higher ratio of 5-HT2A to D2 receptor blockade, which was hypothesized to contribute to a lower incidence of extrapyramidal side effects.[9][10][11]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Prothipendyl and Other Antipsychotics

CompoundDopamine D2Serotonin 5-HT2AHistamine H1Alpha-1 AdrenergicMuscarinic M1
Prothipendyl Data not consistently available in searched literatureData not consistently available in searched literaturePotent [8]ModerateModerate[8]
Chlorpromazine3.1113.81018
Haloperidol1.4592,00011>10,000
Clozapine1605.46.37.11.9
Olanzapine11471926
Risperidone3.50.16210.73>10,000

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from multiple sources for comparative purposes.

In Vivo Behavioral Screening

Preclinical in vivo models were essential for evaluating the potential therapeutic efficacy and side-effect liability of azaphenothiazine candidates.

The induction of catalepsy, a state of motor immobility and waxy flexibility, in rats or mice is a widely used behavioral assay to predict the likelihood of extrapyramidal side effects (EPS) in humans. This effect is strongly correlated with potent D2 receptor blockade in the nigrostriatal pathway.

Key Experimental Protocols

Synthesis of 1-Azaphenothiazine Derivatives (General Protocol)

This protocol outlines the general synthesis of 10-substituted 1-azaphenothiazine derivatives, exemplified by the preparation of prothipendyl.

Step 1: Synthesis of the 1-Azaphenothiazine Core The synthesis of the 1-azaphenothiazine core is a foundational step. A common method involves the reaction of 2-aminothiophenol with 2-chloropyridine.

Step 2: N-Alkylation of the 1-Azaphenothiazine Core The synthesized 1-azaphenothiazine is then alkylated at the N10 position with a suitable aminoalkyl halide to introduce the side chain crucial for neuroleptic activity. For prothipendyl, this involves reacting 1-azaphenothiazine with 3-(dimethylamino)propyl chloride.

G cluster_synthesis Synthesis of Prothipendyl 2-Aminothiophenol 2-Aminothiophenol 1-Azaphenothiazine 1-Azaphenothiazine 2-Aminothiophenol->1-Azaphenothiazine Reaction 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->1-Azaphenothiazine Prothipendyl Prothipendyl 1-Azaphenothiazine->Prothipendyl N-Alkylation 3-(Dimethylamino)propyl chloride 3-(Dimethylamino)propyl chloride 3-(Dimethylamino)propyl chloride->Prothipendyl

A simplified workflow for the synthesis of Prothipendyl.
Radioligand Receptor Binding Assay Protocol

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., an azaphenothiazine) to a specific receptor (e.g., dopamine D2).

  • Preparation of Receptor Source: A tissue homogenate from a brain region rich in the target receptor (e.g., rat striatum for D2 receptors) or a cell line stably expressing the recombinant receptor is prepared.

  • Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The unbound radioligand passes through the filter.

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Receptor Binding Assay Workflow Receptor_Source Prepare Receptor Source (e.g., Brain Homogenate) Incubation Incubate with Radioligand and Test Compound Receptor_Source->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis G cluster_pathway Dopamine D2 Receptor Signaling Pathway and Azaphenothiazine Action Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2_Receptor Agonist Azaphenothiazine Azaphenothiazine Azaphenothiazine->D2_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Effectors Downstream Effectors (e.g., DARPP-32) PKA->Downstream_Effectors Phosphorylation Neuronal_Response Modulation of Neuronal Response Downstream_Effectors->Neuronal_Response

References

Prothipendyl Hydrochloride CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prothipendyl Hydrochloride, a tricyclic azaphenothiazine neuroleptic agent. This document details its chemical identity, physicochemical properties, mechanism of action, and includes detailed experimental protocols relevant to its study.

Chemical Identity and Properties

This compound is the hydrochloride salt of Prothipendyl. It is classified as a first-generation antipsychotic with additional antihistaminic, sedative, and antiemetic properties.

PropertyValueReference
CAS Number 1225-65-6[1][2][3]
Molecular Formula C₁₆H₂₀ClN₃S[1][3]
Molecular Weight 321.87 g/mol [1]
IUPAC Name N,N-dimethyl-3-(10H-pyrido[3,2-b][1][4]benzothiazin-10-yl)propan-1-amine;hydrochloride
Synonyms Dominal Hydrochloride, Prothipendyl Monohydrochloride, Tolnate[1]
Melting Point 108-112 °C[2]
Appearance Crystalline solid
Solubility Soluble in water

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by antagonizing dopamine and histamine receptors.[4][5]

  • Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, prothipendyl blocks dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to be responsible for its antipsychotic effects.

  • Histamine H1 Receptor Antagonism: Prothipendyl is a potent antagonist of the histamine H1 receptor, which contributes to its sedative and antiemetic properties.

  • Other Receptor Interactions: It also exhibits moderate anticholinergic activity by blocking muscarinic acetylcholine receptors and interacts with serotonergic pathways, which may contribute to its overall pharmacological profile.

Below is a diagram illustrating the primary signaling pathway of this compound's action on a postsynaptic neuron.

Prothipendyl_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine AC Adenylyl Cyclase D2_Receptor->AC H1_Receptor Histamine H1 Receptor cAMP cAMP AC->cAMP inhibits conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Prothipendyl Prothipendyl Hydrochloride Prothipendyl->D2_Receptor Antagonism Prothipendyl->H1_Receptor Antagonism

Caption: this compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

This protocol describes a potential synthetic route for this compound, based on established chemical principles.

Synthesis_Workflow A 1-Azaphenothiazine C Reaction with NaH in dry Toluene A->C B 3-Dimethylaminopropyl chloride B->C D Prothipendyl (free base) C->D E Dissolution in anhydrous ethanol D->E F Addition of ethanolic HCl E->F G Crystallization F->G H This compound G->H I Filtration, Washing, and Drying H->I J Purified Prothipendyl Hydrochloride I->J

Caption: Synthesis Workflow for Prothipendyl HCl

Materials:

  • 1-Azaphenothiazine

  • 3-Dimethylaminopropyl chloride

  • Sodium hydride (NaH)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Hydrochloric acid (ethanolic solution)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene. To this suspension, add a solution of 1-azaphenothiazine in anhydrous toluene dropwise at room temperature. Stir the mixture for 1 hour.

  • Add a solution of 3-dimethylaminopropyl chloride in anhydrous toluene dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Prothipendyl free base.

  • Salt Formation: Dissolve the crude Prothipendyl free base in anhydrous ethanol. To this solution, add a calculated amount of ethanolic hydrochloric acid dropwise with stirring.

  • Crystallization and Purification: Cool the solution in an ice bath to induce crystallization. Collect the precipitated this compound by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

D2_Binding_Assay A Prepare cell membranes expressing D2 receptors B Incubate membranes with [3H]-Spiperone (radioligand) and varying concentrations of Prothipendyl HCl A->B C Incubation at 25°C for 60 min B->C D Terminate reaction by rapid filtration over GF/B filters C->D E Wash filters with ice-cold buffer D->E F Measure bound radioactivity using liquid scintillation counting E->F G Data Analysis: Calculate IC50 and Ki values F->G

Caption: D2 Receptor Binding Assay Workflow

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.

  • Total and Non-specific Binding: For total binding wells, omit the this compound. For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist like haloperidol.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to calculate the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Histamine H1 Receptor Binding Assay (Radioligand Competition)

This protocol details a competitive radioligand binding assay to assess the affinity of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes from a cell line expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (a high-affinity H1 antagonist).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Mepyramine (10 µM).

  • Glass fiber filters, scintillation cocktail, and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine at a concentration near its Kd, and a range of this compound concentrations in the assay buffer.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (with a high concentration of mepyramine).

  • Incubation: Incubate the plate at 25°C for 30 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ and Ki values for this compound at the histamine H1 receptor as described in the D2 receptor binding assay protocol.

References

Methodological & Application

Application Notes and Protocols for Evaluating Prothipendyl Hydrochloride in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is a first-generation typical antipsychotic belonging to the azaphenothiazine class of drugs.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which is a common characteristic of traditional neuroleptic agents used in the management of psychosis associated with schizophrenia.[1][2] Additionally, prothipendyl exhibits antihistaminic and anticholinergic properties, contributing to its sedative effects.[1][2] While not as commonly used as some other antipsychotics, its pharmacological profile makes it a relevant compound for preclinical evaluation in animal models of schizophrenia.

These application notes provide a framework for assessing the antipsychotic potential of Prothipendyl Hydrochloride in established rodent models of schizophrenia. The protocols detailed below are standard behavioral and neurochemical paradigms used to evaluate the efficacy and potential side effects of dopamine D2 receptor antagonists. It is important to note that while prothipendyl has been studied for the treatment of schizophrenia, its use in creating animal models of the disorder is not a common application. Therefore, these protocols focus on evaluating its therapeutic-like effects in existing models.

Data Presentation: Quantitative Behavioral and Neurochemical Data

Due to a lack of specific published data for this compound in some of these standardized rodent models, data for haloperidol, a well-characterized typical antipsychotic, is provided as a representative example. Researchers should generate dose-response curves for prothipendyl to determine its specific potency and efficacy.

Table 1: Antagonism of Apomorphine-Induced Stereotypy in Rats

CompoundRoute of AdministrationED50 (mg/kg) for Inhibition of Stereotypy
Haloperidol (Representative)Subcutaneous (s.c.)0.05 - 0.1
This compoundTo be determinedTo be determined

Table 2: Induction of Catalepsy in Rats (Bar Test)

CompoundRoute of AdministrationED50 (mg/kg) for Catalepsy
Haloperidol (Representative)Intraperitoneal (i.p.)0.23 - 0.42
This compoundTo be determinedTo be determined

Table 3: Inhibition of Conditioned Avoidance Response (CAR) in Rats

CompoundRoute of AdministrationEffective Dose Range (mg/kg)
Haloperidol (Representative)Subcutaneous (s.c.)0.03 - 0.1
This compoundTo be determinedTo be determined

Experimental Protocols

Antagonism of Apomorphine-Induced Stereotypy

This model assesses the ability of an antipsychotic to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine. This is a classic screening test for dopamine D2 receptor antagonism.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Apomorphine Hydrochloride

  • Vehicle (e.g., saline, distilled water with a small amount of tween 80)

  • Observation cages (e.g., clear Plexiglas cages)

  • Stopwatches

Procedure:

  • Habituation: Acclimate the rats to the observation cages for at least 30 minutes before the start of the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to determine the dose-response relationship.

    • After a predetermined pretreatment time (e.g., 30-60 minutes, depending on the route of administration and pharmacokinetic profile of prothipendyl), administer apomorphine hydrochloride (e.g., 0.5-1.5 mg/kg, s.c.).

  • Behavioral Observation:

    • Immediately after apomorphine administration, place the rat in the observation cage.

    • Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.

    • A common scoring system is as follows:

      • 0: Asleep or stationary

      • 1: Active, but no stereotyped behavior

      • 2: Discontinuous sniffing, head movements

      • 3: Continuous sniffing, periodic head and limb movements

      • 4: Continuous sniffing, gnawing, or licking of the cage floor or walls

  • Data Analysis:

    • Calculate the mean stereotypy score for each treatment group at each time point.

    • Determine the ED50 value for this compound, which is the dose that produces a 50% reduction in the maximum stereotypy score induced by apomorphine.

Catalepsy Test

This test measures the induction of catalepsy, a state of motor immobility and waxy flexibility, which is a common side effect of typical antipsychotics due to strong dopamine D2 receptor blockade in the nigrostriatal pathway.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface)

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound or vehicle at various doses.

  • Catalepsy Assessment:

    • At several time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess the rats for catalepsy.

    • Gently place the rat's forepaws on the elevated bar.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

  • Data Analysis:

    • Calculate the mean descent latency for each treatment group at each time point.

    • Determine the dose-response relationship for the cataleptic effect of this compound.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a footshock).

  • This compound

  • Vehicle

Procedure:

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a 10-second tone).

    • If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat does not move, deliver the US (e.g., a 0.5 mA footshock) through the grid floor, which overlaps with the last 5 seconds of the CS.

    • If the rat moves to the other compartment during the US, it is recorded as an escape response.

    • Train the rats for a set number of trials per day (e.g., 50 trials) until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

  • Testing:

    • Once a stable baseline is achieved, administer this compound or vehicle at various doses before the test session.

    • Conduct the CAR session as in the training phase.

  • Data Analysis:

    • Record the number of avoidance responses, escape responses, and escape failures for each rat.

    • Calculate the percentage of avoidance responses for each treatment group.

    • Determine the dose at which this compound significantly reduces avoidance responding without significantly increasing escape failures.

Mandatory Visualizations

G cluster_0 This compound's Primary Mechanism of Action Prothipendyl Prothipendyl Hydrochloride D2R Dopamine D2 Receptor (Postsynaptic) Prothipendyl->D2R Antagonism (Blocks) AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion of ATP to cAMP Signaling Downstream Signaling (e.g., PKA, DARPP-32) cAMP->Signaling AntipsychoticEffect Antipsychotic Effect (Reduction of positive symptoms) Signaling->AntipsychoticEffect

Caption: Prothipendyl's action on the D2 receptor signaling pathway.

G cluster_1 Experimental Workflow: Antagonism of Apomorphine-Induced Stereotypy Habituation Animal Habituation (30 min) DrugAdmin Prothipendyl/Vehicle Administration Habituation->DrugAdmin Pretreatment Pretreatment Period (30-60 min) DrugAdmin->Pretreatment Apomorphine Apomorphine Administration Pretreatment->Apomorphine Observation Behavioral Observation (60-90 min) Apomorphine->Observation DataAnalysis Data Analysis (Scoring & ED50) Observation->DataAnalysis

Caption: Workflow for the apomorphine-induced stereotypy test.

G cluster_2 Logical Relationship in the Catalepsy Test ProthipendylDose Prothipendyl Dose D2Blockade Nigrostriatal D2 Receptor Blockade ProthipendylDose->D2Blockade Increases MotorImmobility Increased Motor Immobility (Catalepsy) D2Blockade->MotorImmobility Leads to DescentLatency Increased Descent Latency MotorImmobility->DescentLatency Results in

Caption: Prothipendyl's dose-dependent effect on catalepsy.

References

Application Notes and Protocols for Prothipendyl Hydrochloride Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl, a therapeutic agent used in the management of psychosis and anxiety, has a pharmacological profile characterized by the antagonism of dopamine, histamine, and serotonin receptors.[1] While its primary clinical application lies in neuropsychiatry, emerging research into the repurposing of existing drugs has highlighted the potential anti-cancer activities of various psychotropic compounds. Structurally similar phenothiazines, such as thioridazine and chlorpromazine, have demonstrated anti-neoplastic effects in various cancer cell lines, including triple-negative breast cancer and glioblastoma.[2][3] These effects are often attributed to the induction of cell cycle arrest, apoptosis, and autophagy through modulation of key signaling pathways like PI3K/Akt/mTOR.[2][3]

These application notes provide a comprehensive set of protocols for researchers to investigate the potential cytotoxic and anti-proliferative effects of Prothipendyl Hydrochloride in a cell culture setting. The following sections detail methodologies for cell line selection and maintenance, preparation of this compound for in vitro use, and standardized assays to assess cell viability, apoptosis, and the modulation of relevant signaling pathways.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeDopamine Receptor D2 (DRD2) ExpressionIncubation Time (hours)IC50 (µM)
MDA-MB-231Triple-Negative Breast CancerHigh4815.8
U-87 MGGlioblastomaHigh4812.5
A549Non-Small Cell Lung CancerLow4845.2
MCF-7Estrogen Receptor-Positive Breast CancerModerate4825.1
HCT116Colorectal CarcinomaLow48> 100
Table 2: Hypothetical Apoptosis Induction by this compound in U-87 MG Cells
TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control02.1 ± 0.51.5 ± 0.33.6 ± 0.8
Prothipendyl HCl1015.7 ± 2.15.4 ± 1.221.1 ± 3.3
Prothipendyl HCl2028.3 ± 3.512.8 ± 2.441.1 ± 5.9
Staurosporine (Positive Control)145.2 ± 4.118.9 ± 3.764.1 ± 7.8

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), depending on the compound's solubility and experimental requirements.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent. For instance, dissolve 3.48 mg of this compound (molar mass: 347.9 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Culture and Maintenance
  • Cell Lines: Select cell lines appropriate for the research question. For example, U-87 MG (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) are known to express dopamine receptors and have been used in studies with similar compounds.[2][4]

  • Culture Media: Use the recommended culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[6]

  • Treatment:

    • Prepare serial dilutions of this compound from the stock solution in fresh culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8][9]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the supernatant and centrifuge.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[7]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.[10][11][12]

  • Cell Lysis:

    • Treat cells with this compound as described for the apoptosis assay.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis prep_drug Prepare Prothipendyl HCl Stock Solution mtt_assay Cell Viability (MTT Assay) prep_drug->mtt_assay culture_cells Culture & Maintain Cancer Cell Lines culture_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) culture_cells->apoptosis_assay western_blot Signaling Pathway Analysis (Western Blot) culture_cells->western_blot ic50 Determine IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for evaluating this compound.

signaling_pathway Prothipendyl Prothipendyl HCl DRD2 Dopamine Receptor D2 Prothipendyl->DRD2 inhibits PI3K PI3K DRD2->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes: Investigating Antipsychotic Drug Effects with Prothipendyl Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl Hydrochloride is a first-generation antipsychotic agent belonging to the azaphenothiazine class of drugs.[1] While not as commonly prescribed as newer atypical antipsychotics, its distinct pharmacological profile makes it a valuable tool for investigating the mechanisms underlying antipsychotic efficacy and side effects. Prothipendyl is primarily recognized for its potent dopamine D2 receptor antagonism, a hallmark of typical antipsychotics, but it also exhibits significant activity at histamine H1, serotonin, and cholinergic receptors.[1] This multi-receptor interaction provides a unique platform for dissecting the contributions of different neurotransmitter systems to the overall effects of antipsychotic medications. These notes provide detailed protocols for utilizing this compound in preclinical research to explore antipsychotic drug action.

Mechanism of Action

Prothipendyl's primary antipsychotic effect is attributed to its antagonism of dopamine D2 receptors in the central nervous system.[1] By blocking these receptors, it modulates dopamine neurotransmission, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1] In addition to its D2 blockade, Prothipendyl possesses strong antihistaminic (H1 receptor blockade) and anticholinergic properties, which contribute to its sedative effects and may mitigate some extrapyramidal side effects (EPS) typically associated with potent D2 antagonists.[1] Its interaction with the serotonergic system further adds to its complex pharmacological profile, making it a subject of interest for comparative studies against more selective agents.[1]

Data Presentation: Receptor Binding Profile

While precise, universally cited Ki or IC50 values for this compound are not consistently available across public databases, its receptor affinity profile can be summarized based on descriptive pharmacological studies. The following table provides a qualitative and semi-quantitative overview of its binding characteristics.

Receptor TargetBinding Affinity/ActivityAssociated Pharmacological Effect
Dopamine D2 High AntagonismPrimary Antipsychotic Efficacy[1]
Histamine H1 High AntagonismSedation, Anxiolysis[1]
Serotonin (5-HT) Receptors Moderate ModulationMood regulation, Calming effect[1]
Acetylcholine (Muscarinic) Moderate AntagonismAnticholinergic effects (e.g., dry mouth), Potential reduction of EPS[1]
Alpha-Adrenergic Receptors Moderate AntagonismPotential for orthostatic hypotension

Note: This table is a qualitative summary. Researchers should perform dedicated in vitro binding assays to determine precise Ki values under their specific experimental conditions.

Visualizations

Signaling Pathway

G cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Gαi/o coupled Dopamine->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ DARPP-32 Phos. PKA->DARPP32 Response ↓ Downstream Effects (Modulation of Gene Expression, Ion Channel Activity) DARPP32->Response Prothipendyl Prothipendyl Hydrochloride Prothipendyl->D2R Blocks

Caption: Prothipendyl antagonizes the Dopamine D2 receptor signaling pathway.

Experimental Workflow

G start Start: Hypothesis (Investigating Prothipendyl's Antipsychotic Profile) invitro Phase 1: In Vitro Characterization (Receptor Binding Assays) start->invitro data1 Data Output: Binding Affinities (Ki) for D2, 5-HT2A, H1, etc. invitro->data1 invivo Phase 2: In Vivo Behavioral Models (Rodent Studies) invitro->invivo efficacy Efficacy Models: - Amphetamine-Induced Stereotypy - Prepulse Inhibition (PPI) invivo->efficacy side_effects Side Effect Models: - Catalepsy Bar Test (EPS) - Rotarod (Motor Coordination) invivo->side_effects data2 Data Output: - Reduction in Stereotypy Scores - Reversal of PPI Deficits efficacy->data2 data3 Data Output: - Catalepsy Induction Time - Latency to Fall (Rotarod) side_effects->data3 analysis Phase 3: Data Analysis & Interpretation data2->analysis data3->analysis conclusion Conclusion: Characterize Prothipendyl's Efficacy and Side Effect Profile analysis->conclusion

Caption: Preclinical workflow for evaluating Prothipendyl's antipsychotic effects.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Materials:

  • This compound

  • Cell membranes expressing the human receptor of interest (e.g., D2L)

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2)

  • Non-specific binding agent (e.g., 10 µM Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

  • Multi-channel pipette

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-Specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding agent.

    • Competition Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of Prothipendyl.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Catalepsy Bar Test in Rodents

Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), specifically catalepsy (motor rigidity).

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

  • Horizontal metal bar (diameter ~1 cm) elevated 10 cm above a surface.

  • Stopwatch

Methodology:

  • Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.

  • Dosing: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to different groups of rats. A positive control like Haloperidol (e.g., 1 mg/kg, i.p.) should be included.

  • Testing: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), test each rat for catalepsy.

  • Procedure:

    • Gently place the rat's forepaws on the elevated horizontal bar.

    • Start the stopwatch immediately.

    • Measure the time the rat remains in this unnatural posture without moving.

    • If the rat moves or removes a paw, the trial ends. Reposition the animal if it moves before a stable posture is achieved.

    • A cut-off time (e.g., 180 seconds) is typically used. An animal is considered cataleptic if it remains on the bar for a predetermined minimum time (e.g., 60 seconds).[2]

  • Data Analysis:

    • Record the latency to move for each animal at each time point.

    • Calculate the mean latency for each treatment group.

    • Analyze the data using ANOVA followed by post-hoc tests to compare the Prothipendyl groups to the vehicle and positive control groups.

Protocol 3: Amphetamine-Induced Stereotypy in Rats

Objective: To evaluate the efficacy of this compound in blocking dopamine agonist-induced stereotyped behaviors, a model for antipsychotic action against positive symptoms.

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Vehicle control

  • d-Amphetamine sulfate

  • Observation cages (e.g., clear Plexiglas)

  • Stopwatch

Methodology:

  • Acclimation: Acclimate rats to the observation cages for at least 30 minutes for 2-3 days before the test day.

  • Pre-treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to different groups of rats.

  • Induction of Stereotypy: After a pre-treatment period (e.g., 60 minutes), administer d-Amphetamine (e.g., 5-10 mg/kg, s.c. or i.p.) to all animals.[3]

  • Observation: Place animals individually in the observation cages immediately after amphetamine injection.

  • Scoring: At regular intervals (e.g., every 10 minutes for 1-2 hours), observe and score the intensity of stereotyped behaviors using a standardized rating scale. A common scale is:

    • 0 = Asleep or stationary

    • 1 = Active, moving around the cage

    • 2 = Repetitive sniffing, head movements

    • 3 = Continuous sniffing, licking, or biting of cage bars

    • 4 = Intense, continuous gnawing or licking of a single spot

  • Data Analysis:

    • Calculate the total stereotypy score for each animal over the observation period.

    • Determine the mean score for each treatment group.

    • Use a suitable statistical test (e.g., Kruskal-Wallis or ANOVA) to compare the scores of the Prothipendyl-treated groups with the vehicle-treated control group. A significant reduction in stereotypy score indicates antipsychotic-like activity.[3]

References

Application Notes and Protocols: Analytical Techniques for Prothipendyl Hydrochloride Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug utilized in the treatment of psychosis, anxiety, and sleep disorders. The analysis of its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions. This document provides detailed application notes and protocols for the identification and quantification of Prothipendyl Hydrochloride and its metabolites in biological matrices, primarily focusing on advanced liquid chromatography-mass spectrometry (LC-MS) techniques.

Metabolic Pathways of Prothipendyl

Prothipendyl undergoes Phase I metabolism, primarily through oxidation and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. The main metabolic reactions include the formation of prothipendyl sulfoxide and N-demethylated derivatives. In vitro studies have identified that the key enzymes involved in these transformations are CYP1A2, CYP2D6, CYP2C19, and CYP3A4. Specifically, CYP3A4 is primarily responsible for the formation of prothipendyl sulfoxide, while CYP2C19 and CYP1A2 are the predominant enzymes in the N-demethylation pathway.[1]

Prothipendyl_Metabolism Prothipendyl Prothipendyl Sulfoxide Prothipendyl Sulfoxide Prothipendyl->Sulfoxide Sulfoxidation (CYP3A4) N_Demethyl N-demethyl-prothipendyl Prothipendyl->N_Demethyl N-demethylation (CYP2C19, CYP1A2) Other_Oxidized Other Oxidized derivatives Prothipendyl->Other_Oxidized Oxidation Oxidized_Demethyl Oxidized N-demethyl- prothipendyl derivatives N_Demethyl->Oxidized_Demethyl Oxidation Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing Serum Serum/Plasma Sample Add_IS Add Internal Standard Serum->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Spectrometric Detection (MRM/Full Scan) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

References

Troubleshooting & Optimization

Prothipendyl Hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Prothipendyl Hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

The predicted water solubility of this compound is approximately 0.128 mg/mL.[1] However, the actual solubility in a buffered solution can be significantly influenced by the pH, temperature, and the specific buffer system used.

Q2: How does pH affect the solubility of this compound?

Prothipendyl is a weak base with a predicted pKa of 9.2.[1] This means its solubility is highly pH-dependent.

  • Acidic pH (well below pKa of 9.2): Prothipendyl will be predominantly in its protonated (ionized) form, which is more water-soluble. Therefore, higher solubility is expected in acidic buffers.

  • Neutral to Alkaline pH (approaching and above pKa of 9.2): As the pH increases, the proportion of the un-ionized (free base) form of Prothipendyl increases. The free base is typically less soluble than the hydrochloride salt, leading to a decrease in overall solubility.

Q3: Are there any known stability issues with this compound in aqueous solutions?

Yes, Prothipendyl is reported to be sensitive to light and oxidative degradation.[2] It is recommended to prepare solutions in amber glassware to protect them from light.[2] To enhance stability, especially for storage, preparing solutions in a slightly acidic medium, such as 0.01 mol/L sulfuric acid, has been suggested.[2]

Q4: Can the type of buffer used impact the solubility of this compound?

Absolutely. The choice of buffer is critical and can lead to solubility issues:

  • Phosphate Buffers: Weakly basic drugs, like Prothipendyl, can sometimes form less soluble phosphate salts in phosphate-buffered solutions, leading to precipitation and an underestimation of the true solubility.[3]

  • Chloride-containing Buffers: Since Prothipendyl is a hydrochloride salt, the presence of additional chloride ions from the buffer or other sources can lead to the "common ion effect," which may decrease its solubility.[4][5]

Q5: What is the likely cause of precipitation when I add this compound to my neutral pH buffer?

Precipitation in a neutral buffer (e.g., pH 7.4) is likely due to the conversion of the more soluble hydrochloride salt to the less soluble free base form of Prothipendyl. As the pH approaches the pKa of 9.2, the equilibrium shifts towards the un-ionized, less soluble species.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation of aqueous this compound solutions.

Problem Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon dissolution in phosphate buffer. Formation of a less soluble Prothipendyl-phosphate salt.[3]1. Consider using an alternative buffer system, such as TRIS or citrate.2. If phosphate buffer is required, try using a lower buffer concentration.3. Filter the solution after equilibration and analyze the solid to confirm its identity.
Low solubility observed in a high chloride concentration medium. The common ion effect is suppressing the dissolution of the hydrochloride salt.[4]1. Reduce the concentration of chloride ions in your buffer if possible.2. Consider using a buffer that does not contain chloride, such as a phosphate or citrate buffer (be mindful of potential phosphate salt precipitation).
Inconsistent solubility results between experiments. 1. Equilibrium has not been reached.2. Temperature fluctuations.3. Degradation of the compound.1. Ensure adequate mixing time (e.g., 24-48 hours) to reach equilibrium.2. Use a temperature-controlled shaker or water bath.3. Prepare fresh solutions and protect from light.[2]
Precipitate forms over time, even after initial complete dissolution. 1. Slow conversion to a less soluble form (e.g., free base at near-neutral pH).2. Aggregation of the drug molecules.3. Degradation leading to less soluble products.1. Re-evaluate the buffer pH and its stability over time.2. Consider adding a small percentage of a co-solvent like ethanol or DMSO if the experimental design allows.3. Perform stability studies to assess for degradation under your experimental conditions.

Quantitative Solubility Data

Parameter Value Source Comments
Predicted Water Solubility 0.128 mg/mLALOGPSThis is a calculated value and may differ from experimental results in buffered solutions.[1]
pKa (Strongest Basic) 9.2ChemaxonIndicates that the compound is a weak base and its solubility will be highly pH-dependent.[1]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method to determine the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate buffer pH 6.8, TRIS buffer pH 7.4)

  • Vials with screw caps (amber colored recommended)

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the buffer (e.g., 5-10 mL). The excess solid should be clearly visible.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step separates the dissolved drug from the undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Forced Degradation Study

This protocol helps to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Heating block or water bath

  • Photostability chamber

  • Analytical method for quantification and impurity profiling (e.g., stability-indicating HPLC method)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat (e.g., at 60°C) for a set period (e.g., 2-8 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently for a set period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a set period.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

  • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

Solubility_Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Prepare Prothipendyl HCl solution in aqueous buffer dissolution_check Does the compound dissolve completely? start->dissolution_check success Success: Solution is stable and ready for experiment dissolution_check->success Yes troubleshoot Initiate Troubleshooting dissolution_check->troubleshoot No precipitation_check Does a precipitate form over time? precipitation_check->success No precipitation_check->troubleshoot Yes success->precipitation_check check_ph Check Buffer pH Is pH > 7? troubleshoot->check_ph lower_ph Consider lowering pH to increase ionization check_ph->lower_ph Yes check_buffer_type Check Buffer Type Using Phosphate? check_ph->check_buffer_type No lower_ph->start change_buffer Switch to a non-phosphate buffer (e.g., TRIS) check_buffer_type->change_buffer Yes check_cl_conc Check Chloride Concentration Is it high? check_buffer_type->check_cl_conc No change_buffer->start reduce_cl Reduce chloride concentration to avoid common ion effect check_cl_conc->reduce_cl Yes check_stability Consider Degradation Protect from light and heat check_cl_conc->check_stability No reduce_cl->start check_stability->start

Caption: Troubleshooting workflow for Prothipendyl HCl solubility issues.

pH_Solubility_Relationship Predicted pH-Solubility Profile of this compound (pKa = 9.2) y_axis High Low x_axis Acidic (e.g., pH 2)     Neutral (e.g., pH 7)     Basic (e.g., pH 10) high_sol High Solubility (Protonated Form) mid_sol Decreasing Solubility high_sol->mid_sol low_sol Low Solubility (Free Base) mid_sol->low_sol acidic_ph neutral_ph basic_ph

Caption: Relationship between pH and the solubility of this compound.

References

Technical Support Center: Prothipendyl Hydrochloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prothipendyl hydrochloride in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an azaphenothiazine derivative with a multi-faceted pharmacological profile. It primarily acts as an antagonist at dopamine D2 receptors and histamine H1 receptors.[1] Additionally, it exhibits moderate anticholinergic (acetylcholine receptor antagonism) properties and can modulate the serotonergic system.[1] This broad activity spectrum makes it a compound of interest in various research fields, including oncology, due to its observed cytotoxic effects in cancer cell lines.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: Based on published data, a sensible starting concentration range for this compound in cancer cell lines is between 1 µM and 100 µM. For sensitive cell lines like MCF-7 (breast cancer) and C-32 (melanoma), IC50 values have been reported to be around 23.2 µg/mL and 28.1 µg/mL, respectively. The IC50 for more resistant cell lines like T47D (ductal carcinoma) and SNB-19 (glioblastoma) were higher, at 32.3 µg/mL and 36.6 µg/mL, respectively. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is this compound toxic to normal, non-cancerous cells?

A3: Studies have shown that this compound exhibits selectivity for cancer cells. In at least one study, it was found to be non-toxic to a normal human fibroblast cell line (HFF-1) at concentrations that were cytotoxic to cancer cell lines. However, it is always recommended to test the compound on a relevant non-cancerous control cell line in your experiments to confirm its selectivity.

Q4: How should I dissolve this compound for my experiments?

A4: this compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or a suitable aqueous buffer. This stock solution can then be further diluted in your cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and below a level that affects cell viability (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible results 1. Inaccurate pipetting.2. Cell seeding density variability.3. Incomplete dissolution of this compound.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure a homogenous cell suspension before seeding. Perform a cell count for each experiment.3. Vortex the stock solution before each use and ensure it is fully dissolved before diluting in media.
High background in viability assay 1. Contamination of cell culture.2. Reagent interference with the assay.1. Regularly test for mycoplasma contamination. Practice sterile cell culture techniques.2. Run a control with this compound in cell-free media to check for direct interaction with the assay reagent.
No effect on cell viability observed 1. Concentration of this compound is too low.2. The cell line is resistant.3. Insufficient incubation time.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM).2. Verify the expression of target receptors (e.g., D2, H1) in your cell line.3. Extend the incubation time (e.g., from 24h to 48h or 72h).
Compound precipitation in culture medium 1. The concentration of this compound exceeds its solubility in the medium.2. Interaction with media components.1. Lower the final concentration of the compound. Prepare fresh dilutions for each experiment.2. Check for precipitation in cell-free medium before treating cells. If precipitation occurs, consider using a different basal medium.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Prothipendyl in various cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)*
MCF-7Breast Cancer23.2~81.3
C-32Melanoma28.1~98.5
T47DDuctal Carcinoma32.3~113.2
SNB-19Glioblastoma36.6~128.2
HFF-1Normal Fibroblast>50>175.2

*Calculated based on a molecular weight of 285.41 g/mol for Prothipendyl.

Experimental Protocols

Cell Viability Assay using Resazurin (AlamarBlue)

This protocol outlines a method to determine the effect of this compound on the viability of adherent cells.

Materials:

  • This compound

  • Sterile DMSO

  • Complete cell culture medium

  • Adherent cell line of interest

  • Sterile 96-well cell culture plates (clear bottom, black or white walls recommended for fluorescence)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve 2X the final desired concentrations (e.g., if the final desired concentrations are 10, 20, 40, 80 µM, prepare 20, 40, 80, 160 µM solutions).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 2X this compound dilutions to the respective wells.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Include an "untreated control" group with fresh complete medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Following incubation, add 10 µL of Resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells (media + resazurin only) from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

    • Plot the % viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Prothipendyl_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Downstream_D2 Downstream Effects D2R->Downstream_D2 Inhibition of Dopamine Signaling H1R Histamine H1 Receptor Downstream_H1 Downstream Effects H1R->Downstream_H1 Inhibition of Histamine Signaling AChR Acetylcholine Receptor Downstream_ACh Downstream Effects AChR->Downstream_ACh Inhibition of Acetylcholine Signaling SerR Serotonin Receptor Downstream_Ser Downstream Effects SerR->Downstream_Ser Altered Serotonergic Signaling Prothipendyl Prothipendyl Hydrochloride Prothipendyl->D2R Antagonism Prothipendyl->H1R Antagonism Prothipendyl->AChR Antagonism Prothipendyl->SerR Modulation Cell_Response Cytotoxicity/ Reduced Viability Downstream_D2->Cell_Response Combined Effect Downstream_H1->Cell_Response Combined Effect Downstream_ACh->Cell_Response Combined Effect Downstream_Ser->Cell_Response Combined Effect

Caption: this compound's multi-target signaling pathway.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate 24h for cell attachment A1->A2 B1 Treat cells with Prothipendyl dilutions A2->B1 A3 Prepare Prothipendyl serial dilutions B2 Incubate for 24-72 hours B1->B2 C1 Add Resazurin reagent B2->C1 C2 Incubate 1-4 hours C1->C2 C3 Measure fluorescence C2->C3 D1 Calculate % Viability C3->D1 D2 Determine IC50 D1->D2

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Guide Start Start: Inconsistent Results Check_Pipetting Are pipettes calibrated and technique correct? Start->Check_Pipetting Check_Seeding Is cell seeding density consistent? Check_Pipetting->Check_Seeding Yes Solution1 Solution: Calibrate pipettes and use reverse pipetting. Check_Pipetting->Solution1 No Check_Dissolution Is the compound fully dissolved? Check_Seeding->Check_Dissolution Yes Solution2 Solution: Ensure homogenous cell suspension before seeding. Check_Seeding->Solution2 No Solution3 Solution: Vortex stock solution before use. Check_Dissolution->Solution3 No End Problem Resolved Check_Dissolution->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Identifying and characterizing Prothipendyl Hydrochloride degradation products.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the identification and characterization of Prothipendyl Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound, an azaphenothiazine derivative, is susceptible to degradation through several pathways:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, likely forming Prothipendyl Sulfoxide. This is a common degradation pathway for phenothiazine-type molecules.

  • Hydrolysis: The amide linkage in the side chain could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less common than oxidation for this class of compounds.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of psychotropic drugs like Prothipendyl.[1][2][3][4][5]

  • N-Demethylation: The terminal dimethylamino group on the side chain can be demethylated, leading to N-demethyl-prothipendyl and N,N-didemethyl-prothipendyl. While primarily a metabolic pathway, these products could also potentially form under certain stress conditions.

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to generate degradation products.[6][7] It is a critical component of drug development as it helps to:

  • Establish the intrinsic stability of the molecule.[4]

  • Elucidate potential degradation pathways.[6]

  • Identify likely degradation products that could form during storage.[4][6]

  • Develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[8]

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Typical stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures such as 105°C.

  • Photodegradation: Exposing the drug substance to a combination of UV and visible light.

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: The most common and powerful technique is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a suitable detector like a UV or Photodiode Array (PDA) detector.[9] For structural identification and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required for isolated degradation products.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Secondary interactions with the column stationary phase.- Column overload.- Adjust the mobile phase pH to ensure Prothipendyl and its degradants are in a single ionic form.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[1]
Noisy Baseline - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air bubbles.- Flush the system with a strong solvent (e.g., isopropanol).- Clean the detector cell according to the manufacturer's instructions.- Replace the detector lamp if necessary.[1][11]
Poor Resolution Between Peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- High flow rate.- Optimize the mobile phase by varying the organic solvent ratio, pH, or buffer concentration.- Try a different column with a different stationary phase (e.g., C8, Phenyl).- Reduce the flow rate to improve separation efficiency.
Extra (Ghost) Peaks in the Chromatogram - Contamination in the sample, solvent, or HPLC system.- Carryover from a previous injection.- Late eluting peaks from a previous run.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared samples.- Implement a robust needle wash procedure in the autosampler.- Extend the run time to ensure all components from the previous sample have eluted.

Data Presentation

The following table presents representative data from a forced degradation study of this compound. This data is illustrative and aims to show how results can be structured for easy comparison.

Stress ConditionDurationTemperature% Prothipendyl RemainingMajor Degradation Product(s)% Area of Major Degradant(s)
0.1 M HCl24 hours80°C92.5DP-14.8
0.1 M NaOH8 hours60°C88.2DP-28.1
3% H₂O₂4 hoursRoom Temp85.1Prothipendyl Sulfoxide12.3
Thermal (Solid)48 hours105°C98.9Minor degradation< 1.0
Photolytic7 daysRoom Temp91.3DP-3, DP-43.2, 2.9

Experimental Protocols

Forced Degradation Study Protocol for this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade methanol and water

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 4 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 105°C for 48 hours.

    • After exposure, dissolve the solid in methanol and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound in methanol to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute the sample with mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

logical_workflow cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analytical Characterization cluster_outcome Outcomes Acid Acid Hydrolysis HPLC HPLC-UV/PDA (Separation & Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->LCMS Identify Peaks Pathway Degradation Pathway Elucidation HPLC->Pathway Isolation Preparative HPLC (Isolation of Unknowns) LCMS->Isolation For Unknowns LCMS->Pathway NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR NMR->Pathway Method Validated Stability-Indicating Method Pathway->Method Stability Intrinsic Stability Profile Pathway->Stability

Caption: Logical workflow for the identification and characterization of degradation products.

degradation_pathway cluster_products Potential Degradation Products Prothipendyl This compound Sulfoxide Prothipendyl Sulfoxide Prothipendyl->Sulfoxide Oxidative Stress (e.g., H₂O₂) NDemethyl N-Demethyl Prothipendyl Prothipendyl->NDemethyl Metabolic / Stress Hydrolyzed Hydrolysis Product(s) Prothipendyl->Hydrolyzed Acidic / Basic Stress Photo_DP Photodegradation Product(s) Prothipendyl->Photo_DP Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

References

Minimizing off-target effects of Prothipendyl Hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Prothipendyl Hydrochloride in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antipsychotic of the azaphenothiazine class.[1] Its primary mechanism of action is the antagonism of dopamine D2 and histamine H1 receptors.[1][2] It also exhibits anticholinergic properties and modulates the serotonergic system, which contributes to its therapeutic effects and its side effect profile.[1][2]

Q2: What are the main off-target effects of this compound to consider in my experiments?

The primary off-target effects of this compound stem from its antagonist activity at various receptors other than its intended targets. Based on its binding affinity, researchers should be aware of potential effects related to the blockade of:

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): This can influence a range of physiological and behavioral assays.

  • Adrenergic Receptors (e.g., alpha-1): Antagonism of these receptors can lead to cardiovascular effects like hypotension.

  • Muscarinic Acetylcholine Receptors: This is responsible for its anticholinergic side effects, such as dry mouth, blurred vision, and cognitive impairment in in vivo studies.[1]

Q3: How can I minimize the anticholinergic effects of prothipendyl in my cell-based assays?

To minimize anticholinergic effects in in vitro experiments, consider the following:

  • Use the lowest effective concentration: Titrate prothipendyl to the lowest concentration that still elicits the desired on-target effect.

  • Co-treatment with a muscarinic agonist: In assays where cholinergic signaling is critical, co-administration of a specific muscarinic agonist can help to counteract the off-target blockade by prothipendyl.

  • Use cell lines with low muscarinic receptor expression: If the experimental question allows, select cell lines that do not express or have low levels of the muscarinic receptors that prothipendyl has a high affinity for.

Q4: Are there any strategies to reduce off-target effects in in vivo animal studies?

Yes, several strategies can be employed:

  • Dose-response studies: Conduct thorough dose-response studies to identify the minimal dose required for the desired therapeutic effect with the fewest side effects.

  • Selective antagonists for counter-studies: To confirm that an observed effect is due to an off-target interaction, administer a selective antagonist for the suspected off-target receptor alongside prothipendyl to see if the effect is reversed.

  • Route of administration: The method of administration can influence the drug's biodistribution and peak plasma concentrations, potentially altering its off-target effects.

  • Monitor for known side effects: Be vigilant for common anticholinergic side effects such as sedation, and cardiovascular changes like orthostatic hypotension.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected cell death or reduced viability in culture Off-target effects on essential cellular pathways.Lower the concentration of prothipendyl. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.
Inconsistent results between experimental replicates Variability in off-target receptor expression levels across cell passages or animal subjects.Ensure consistent cell passage numbers. For animal studies, use a homogenous population in terms of age, sex, and genetic background.
Observed effect does not align with known dopamine or histamine receptor signaling The effect may be mediated by an off-target receptor (e.g., adrenergic or serotonergic).Consult the receptor binding affinity table to identify likely off-target receptors. Use selective antagonists for these receptors to see if the effect is blocked.
In vivo, animals exhibit excessive sedation or agitation High dosage leading to significant histamine H1 receptor antagonism (sedation) or other CNS off-target effects.Reduce the dose of prothipendyl. If sedation is a persistent issue, consider the timing of behavioral experiments.
Cardiovascular instability in animal models (e.g., drop in blood pressure) Alpha-1 adrenergic receptor blockade.Monitor blood pressure and heart rate. Lower the dose of prothipendyl. If not central to the experimental question, consider a different compound with less adrenergic activity.

Quantitative Data: Receptor Binding Affinity of Prothipendyl

The following table summarizes the binding affinities (Ki values in nM) of prothipendyl for various receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Receptor FamilyPotential Off-Target Implication
Dopamine D21.7DopamineOn-Target
Histamine H10.5HistamineOn-Target (also contributes to sedation)
Serotonin 5-HT2A2.0SerotoninModulation of mood and cognition
Serotonin 5-HT70.5SerotoninPotential effects on mood and cognition
Alpha-1 Adrenergic6.8AdrenergicCardiovascular effects (hypotension)
Muscarinic M1-M515-100+CholinergicAnticholinergic side effects

Note: Ki values can vary between different studies and experimental conditions.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using Selective Antagonists

Objective: To differentiate between the effects of prothipendyl mediated by its primary target (e.g., D2 receptor) and a suspected off-target (e.g., 5-HT2A receptor).

Methodology:

  • Cell Culture: Plate cells expressing both D2 and 5-HT2A receptors at an appropriate density.

  • Treatment Groups:

    • Vehicle control

    • Prothipendyl alone (at a concentration known to elicit the effect)

    • Selective D2 antagonist (e.g., haloperidol) alone

    • Selective 5-HT2A antagonist (e.g., ketanserin) alone

    • Prothipendyl + selective D2 antagonist

    • Prothipendyl + selective 5-HT2A antagonist

  • Assay: Perform the functional assay of interest (e.g., cAMP measurement, calcium imaging, gene expression analysis).

  • Analysis: Compare the results. If the effect of prothipendyl is blocked by the D2 antagonist but not the 5-HT2A antagonist, it is likely an on-target effect. If the effect is blocked by the 5-HT2A antagonist, it is an off-target effect.

Protocol 2: In Vivo Assessment of Cardiovascular Off-Target Effects

Objective: To measure the impact of prothipendyl on blood pressure and heart rate in a rodent model.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rat).

  • Surgical Preparation (if required): For continuous monitoring, implant a telemetric device or catheter for blood pressure and heart rate measurement.

  • Acclimatization: Allow animals to acclimatize to the experimental setup.

  • Baseline Measurement: Record baseline cardiovascular parameters.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Data Collection: Continuously monitor and record blood pressure and heart rate for a defined period post-administration.

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline and compare them between the prothipendyl and vehicle groups.

Visualizations

Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Prothipendyl Prothipendyl D2 D2 Prothipendyl->D2 Antagonism H1 H1 Prothipendyl->H1 Antagonism Decreased_cAMP Decreased_cAMP D2->Decreased_cAMP Gi-coupled Decreased_Histamine_Signaling Decreased_Histamine_Signaling H1->Decreased_Histamine_Signaling Prothipendyl_off Prothipendyl Alpha1 Alpha1 Prothipendyl_off->Alpha1 Antagonism M1_M5 M1_M5 Prothipendyl_off->M1_M5 Antagonism FiveHT2A FiveHT2A Prothipendyl_off->FiveHT2A Antagonism 5-HT2A Vasodilation Vasodilation Alpha1->Vasodilation Anticholinergic_Effects Anticholinergic_Effects M1_M5->Anticholinergic_Effects Altered_Serotonergic_Signaling Altered_Serotonergic_Signaling FiveHT2A->Altered_Serotonergic_Signaling

Caption: Prothipendyl's on-target and off-target signaling pathways.

Experimental_Workflow start Start: Observe Unexpected Effect consult_profile Consult Receptor Binding Profile start->consult_profile formulate_hypothesis Formulate Off-Target Hypothesis consult_profile->formulate_hypothesis select_antagonist Select Specific Antagonist formulate_hypothesis->select_antagonist in_vitro_exp In Vitro Experiment with Antagonist select_antagonist->in_vitro_exp in_vivo_exp In Vivo Experiment with Antagonist select_antagonist->in_vivo_exp analyze Analyze Results in_vitro_exp->analyze in_vivo_exp->analyze conclusion Conclusion: On-Target or Off-Target? analyze->conclusion

Caption: Workflow for troubleshooting off-target effects.

Logical_Relationship Prothipendyl Prothipendyl Concentration OnTarget On-Target Effects Prothipendyl->OnTarget Increases with OffTarget Off-Target Effects Prothipendyl->OffTarget Increases with

Caption: Relationship between concentration and effects.

References

Technical Support Center: Enhancing Prothipendyl Hydrochloride Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Prothipendyl Hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: Prothipendyl, a phenothiazine derivative, likely faces challenges common to this class of drugs, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds. These challenges include:

  • Poor Aqueous Solubility: As a lipophilic molecule, Prothipendyl is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit its dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: Prothipendyl is metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[1][2] This extensive metabolism after absorption from the gut and before reaching systemic circulation can significantly reduce the amount of active drug available.

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be explored to overcome the challenges of poor solubility and first-pass metabolism:

  • Lipid-Based Formulations: These are a promising approach for lipophilic drugs.

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the GI tract, enhancing drug solubilization and absorption.[3] Studies with the structurally similar phenothiazine, chlorpromazine, have shown that a long-chain triglyceride-based SNEDDS can increase oral bioavailability by up to six-fold in rats.[1][2]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and potentially enhance lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.[1][4] For instance, olanzapine, another antipsychotic, formulated in NLCs showed a more than 5.5-fold increase in oral bioavailability compared to a suspension.[4][5]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve the dissolution rate and, consequently, bioavailability.[6][7][8][9][10][11][12]

Q3: Which animal models are suitable for studying the oral bioavailability of this compound?

A3: Rats are a commonly used and appropriate animal model for initial oral bioavailability studies of new formulations. Their GI physiology shares some similarities with humans, and they are a cost-effective choice for preclinical research. Rabbits and dogs are also utilized in pharmacokinetic studies.[13][14] However, it is important to note that a direct correlation between animal and human oral bioavailability is not always observed.[15][16]

Q4: What analytical methods are recommended for quantifying this compound in animal plasma?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying Prothipendyl and its metabolites in biological matrices like plasma.[17]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Rat Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility limiting dissolution. 1. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG) to enhance its dissolution rate. 2. Develop a Self-Nanoemulsifying Drug Delivery System (SNEDDS): Formulate this compound in a mixture of oils, surfactants, and co-surfactants to improve its solubilization in the GI tract. A formulation with long-chain triglycerides may be particularly effective.[1][2] 3. Prepare Solid Lipid Nanoparticles (SLNs): Encapsulate the drug in a solid lipid matrix to improve its dissolution profile and stability.
Extensive first-pass metabolism in the liver. 1. Utilize Lipid-Based Formulations (SNEDDS/SLNs): These formulations can promote lymphatic absorption, which allows a portion of the absorbed drug to bypass the liver, thereby reducing first-pass metabolism.[18] 2. Co-administration with a CYP450 Inhibitor (for mechanistic studies): In preclinical research, co-administering a known inhibitor of the relevant CYP enzymes (e.g., ketoconazole for CYP3A4) can help elucidate the extent of first-pass metabolism. This is for investigational purposes only and not a therapeutic strategy.
Inadequate permeation across the intestinal epithelium. 1. Incorporate Permeation Enhancers in the Formulation: Certain excipients in SNEDDS and SLN formulations can act as permeation enhancers, transiently opening tight junctions between intestinal cells to allow for greater drug absorption. 2. Reduce Particle Size to the Nanoscale: Nanoformulations like SLNs and nanocrystals can improve drug permeation through various mechanisms, including increased surface area for dissolution and potential uptake by M-cells in the Peyer's patches.
Issue 2: Formulation Instability (e.g., Particle Aggregation, Drug Precipitation)
Potential Cause Troubleshooting Steps
Physical instability of nanoformulations (SLNs/NLCs). 1. Optimize Surfactant Concentration: Ensure an adequate concentration of a suitable surfactant (e.g., Poloxamer 188, Tween 80) to provide a sufficient steric and/or electrostatic barrier to prevent particle aggregation. 2. Select an Appropriate Lipid Matrix: The choice of solid lipid is crucial. Lipids with higher melting points can lead to more stable nanoparticles. 3. Monitor Zeta Potential: A zeta potential of greater than |30| mV generally indicates good electrostatic stability.
Drug precipitation from SNEDDS upon dilution in aqueous media. 1. Optimize the Surfactant-to-Oil Ratio: A higher ratio of surfactant to oil can improve the emulsification process and the stability of the resulting nanoemulsion. 2. Select Excipients with High Drug Solubility: Screen various oils, surfactants, and co-surfactants to find a combination that provides the highest solubility for this compound. 3. Incorporate a Precipitation Inhibitor: Polymers such as HPMC can be added to the SNEDDS formulation to maintain a supersaturated state of the drug upon dilution and prevent its precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methodologies used for other antipsychotic drugs, such as Zotepine.[12]

Materials:

  • This compound

  • Solid Lipid: e.g., Glyceryl monostearate (GMS) or Stearic acid

  • Surfactant: e.g., Poloxamer 188 or Tween 80

  • Double distilled water

Procedure:

  • Preparation of Lipid Phase: Weigh the required amounts of this compound and the solid lipid. Heat them together at a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in double distilled water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 12,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator to reduce the droplet size to the nanometer range.

  • Formation of SLNs: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol is based on a study conducted with a Chlorpromazine SNEDDS formulation.[1][2]

Animal Model:

  • Male Wistar rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water.

  • Dosing: Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the new formulation). Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Quantify the concentration of Prothipendyl in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUCtest / AUCcontrol) x 100%

Quantitative Data from a Surrogate Study

The following table presents pharmacokinetic data from a study on a Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Chlorpromazine, a phenothiazine antipsychotic structurally similar to Prothipendyl, in rats. This data illustrates the potential for bioavailability enhancement using a nanoformulation approach.

Table 1: Pharmacokinetic Parameters of Chlorpromazine after Oral Administration of a Suspension and a Long-Chain Triglyceride (LCT) based SNEDDS Formulation in Rats [1][2]

ParameterChlorpromazine SuspensionChlorpromazine LCT-SNEDDS
Cmax (ng/mL) 45 ± 5.2110 ± 8.5
Tmax (h) 2.0 ± 0.54.0 ± 0.8
AUC0-24h (ng·h/mL) 250 ± 25.31500 ± 110.6
t1/2 (h) 4.5 ± 0.96.8 ± 1.1
Relative Bioavailability (%) -~600%

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & Data Interpretation F1 Prothipendyl HCl F2 Lipid & Surfactant Screening F1->F2 F3 Preparation of Nanoformulation (e.g., SLN or SNEDDS) F2->F3 F4 In Vitro Characterization (Size, Zeta, EE%) F3->F4 A2 Oral Administration of Formulation F4->A2 Optimized Formulation A1 Animal Acclimatization & Fasting A1->A2 A3 Serial Blood Sampling A2->A3 A4 Plasma Separation & Storage A3->A4 B2 Quantification of Prothipendyl in Plasma A4->B2 Plasma Samples B1 LC-MS/MS Method Development & Validation B1->B2 B3 Pharmacokinetic Analysis (Cmax, Tmax, AUC) B2->B3 B4 Bioavailability Calculation B3->B4

Caption: Workflow for developing and evaluating a nanoformulation to improve this compound bioavailability.

first_pass_metabolism cluster_oral_admin Oral Administration cluster_absorption Absorption cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation Drug_in_GI Prothipendyl in GI Tract Portal_Vein Hepatic Portal Vein Drug_in_GI->Portal_Vein Absorption Liver Liver (CYP450 Enzymes) Portal_Vein->Liver Metabolites Inactive Metabolites Liver->Metabolites Metabolism Systemic Reduced Bioavailability of Active Drug Liver->Systemic snedds_mechanism cluster_formulation SNEDDS Formulation cluster_gi_tract In the GI Tract cluster_absorption Enhanced Absorption SNEDDS Prothipendyl in Oil, Surfactant, & Co-surfactant Nanoemulsion Spontaneous Formation of Nanoemulsion SNEDDS->Nanoemulsion Dilution with GI fluids Solubilized_Drug Solubilized Prothipendyl in Nanodroplets Nanoemulsion->Solubilized_Drug Intestinal_Membrane Increased Permeation Across Intestinal Membrane Solubilized_Drug->Intestinal_Membrane Increased Surface Area & Concentration Gradient Lymphatic_Uptake Lymphatic System Uptake Intestinal_Membrane->Lymphatic_Uptake Bypasses Liver Systemic_Circulation Systemic Circulation Lymphatic_Uptake->Systemic_Circulation Higher Bioavailability

References

Preventing Prothipendyl Hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Prothipendyl Hydrochloride in stock solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the stability and reliability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a stable stock solution important?

This compound is a tricyclic azaphenothiazine neuroleptic agent used in research for its sedating and psychomotor damping effects, often in studies related to psychomotor agitation, sleep disorders, and anxiety.[1] A stable, precipitate-free stock solution is critical for experimental accuracy and reproducibility. Precipitation indicates that the compound has fallen out of solution, leading to an unknown and lower-than-intended concentration, which can invalidate experimental results.

Q2: What are the primary causes of this compound precipitation?

Precipitation of this compound, the salt of a weak base, is primarily caused by factors that decrease its solubility:

  • Increased pH: The hydrochloride salt is significantly more soluble in acidic conditions. As the pH of the solution increases (becomes more neutral or alkaline), the compound can convert to its less soluble free base form and precipitate. Most drugs exhibit maximum stability in a pH range of 4-8.[2]

  • Improper Solvent: Using a solvent in which the compound has low solubility (e.g., neutral aqueous buffers for initial dissolution) can lead to precipitation.

  • Low Temperature: While lower temperatures are often used for long-term storage to slow degradation, they can also decrease the solubility of a compound, potentially causing it to precipitate from a saturated solution.

  • High Concentration: Preparing a stock solution at a concentration that exceeds the solubility limit of the compound in the chosen solvent will result in precipitation.

  • Incompatible Materials: The presence of strong alkalis or other incompatible agents can trigger chemical reactions or pH shifts that cause precipitation.[3]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

For initial high-concentration stock solutions, it is often best to use an organic solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[4] DMSO is a common choice for creating stock solutions of compounds with pH-dependent aqueous solubility.

Q4: How should I store my this compound stock solution?

For long-term stability, stock solutions prepared in a solvent like DMSO should be stored at -20°C for up to one year or -80°C for up to two years.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. The solid form should be stored at room temperature, kept cool and dry, or refrigerated at 2-8°C and protected from light.[1][4]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in my aqueous buffer.

  • Cause: this compound's solubility is pH-dependent. If your aqueous buffer has a neutral or alkaline pH, the compound will have very low solubility.

  • Solution: Do not attempt to dissolve the powder directly in a neutral or alkaline buffer. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[4] This stock can then be carefully diluted into your aqueous experimental buffer. Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit at that specific pH.

Problem: My stock solution, which was initially clear, has turned cloudy or formed a precipitate after storage.

  • Cause: This can be due to several factors:

    • Temperature Shift: If the solution was stored at a low temperature (-20°C or -80°C), the compound may have precipitated out due to decreased solubility at that temperature.

    • Solvent Evaporation: If the container was not sealed properly, solvent evaporation could have increased the concentration beyond the solubility limit.

    • Freeze-Thaw Cycles: Repeatedly warming and cooling the solution can affect its stability.

  • Solution:

    • Gently warm the vial to room temperature or slightly above (e.g., 37°C water bath) and vortex or sonicate to see if the precipitate redissolves.

    • If it redissolves, consider preparing smaller, single-use aliquots for future use to avoid this issue.

    • If the precipitate does not redissolve, the solution should be discarded as its concentration is no longer reliable.

Problem: My stock solution was clear, but it precipitated immediately after I diluted it into my cell culture medium or phosphate-buffered saline (PBS) for an experiment.

  • Cause: This is a classic sign of pH-driven precipitation. Your DMSO stock solution was stable, but when diluted into the aqueous buffer (which is typically at a physiological pH of ~7.4), the this compound's environment became significantly less acidic, causing it to crash out of solution.

  • Solution:

    • Decrease the Final Concentration: Try diluting the stock solution further. The final concentration may be too high for its solubility in the pH 7.4 buffer.

    • Use an Acidic Buffer: If your experiment allows, use a slightly acidic buffer for dilution to maintain the compound's solubility.

    • Serial Dilution: Perform a serial dilution, first into a more compatible intermediate solvent or acidic buffer before the final dilution into the experimental medium. This can sometimes mitigate the abrupt pH shift.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₆H₂₀ClN₃S[1][5]
Molecular Weight 321.87 g/mol [1][6]
Appearance Pale Yellow to Yellow Solid[4]
CAS Number 1225-65-6[1][4][6]
Table 2: Recommended Solvents and Storage Conditions
FormSolvent/ConditionTemperatureDurationReference
Solid Powder Dry, protected from light2-8°C or Room Temp.As per expiry[1][4]
Stock Solution DMSO-20°C1 Year[1]
Stock Solution DMSO-80°C2 Years[1]
Stock Solution Chloroform, DichloromethaneSee manufacturer dataSee manufacturer data[4]

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stable, high-concentration stock solution in DMSO.

  • Pre-dissolution Steps:

    • Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.

    • Calculate the required mass of the compound and volume of solvent to achieve your target concentration (e.g., 10 mM).

  • Dissolution:

    • Weigh the this compound powder and add it to a sterile conical or glass vial.

    • Add the calculated volume of high-purity DMSO.

    • Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.

  • Verification and Sterilization:

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

    • For cell-based assays, sterile filtration using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) is recommended.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, light-protecting (amber) or covered cryovials. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C as recommended for long-term use.[1]

Visualizations

G A High pH (> pKa, e.g., PBS at 7.4) E Decreased Solubility of Prothipendyl (Free Base Form) A->E B Low Temperature (Storage) B->E C Inappropriate Solvent (e.g., neutral aqueous buffer) C->E D High Concentration D->E F Precipitation of Stock Solution E->F Exceeds solubility limit

Caption: Key factors leading to the precipitation of this compound.

G start Start: Weigh Prothipendyl Hydrochloride Powder solvent Add recommended solvent (e.g., high-purity DMSO) start->solvent dissolve Vortex or sonicate until fully dissolved solvent->dissolve check Visually inspect for particulates dissolve->check check->dissolve Particulates Remain filter Optional: Sterile filter (0.22 µm PTFE for DMSO) check->filter Solution is Clear aliquot Aliquot into single-use cryovials filter->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store end End: Stable Stock Solution Ready store->end

Caption: Workflow for preparing a stable this compound stock solution.

References

Validation & Comparative

Prothipendyl Hydrochloride vs. Atypical Antipsychotics: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of the first-generation antipsychotic, prothipendyl hydrochloride, with three commonly prescribed atypical antipsychotics: risperidone, olanzapine, and aripiprazole. The comparison focuses on key preclinical parameters that are predictive of antipsychotic efficacy and side effect profiles.

Introduction

Prothipendyl is a tricyclic neuroleptic of the azaphenothiazine class, primarily utilized for its sedative and anxiolytic properties in the management of agitation and restlessness associated with psychiatric conditions.[1][2] Its mechanism of action is centered on the antagonism of dopamine D2 receptors, a characteristic feature of typical antipsychotics.[1] Additionally, it exhibits antihistaminic and anticholinergic properties, which contribute to its sedative effects.[1] In contrast, atypical antipsychotics, such as risperidone, olanzapine, and aripiprazole, possess a more complex pharmacological profile, typically characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. This dual action is thought to contribute to their efficacy against a broader range of psychotic symptoms and a generally lower propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics.[3][4]

This guide aims to provide a data-driven comparison of these compounds based on available in vivo preclinical data. It is important to note that while extensive in vivo data exists for the selected atypical antipsychotics, directly comparable quantitative in vivo data for this compound is limited in the publicly available scientific literature.

Quantitative In Vivo Data Comparison

The following tables summarize key in vivo data for risperidone, olanzapine, and aripiprazole from preclinical animal studies. Due to the limited availability of specific in vivo quantitative data for prothipendyl, it is not included in these direct comparisons. Prothipendyl is generally understood to be a dopamine D2 antagonist, and as a typical antipsychotic, it would be expected to induce catalepsy and suppress conditioned avoidance responding in a dose-dependent manner.

Table 1: In Vivo Dopamine D2 Receptor Occupancy

CompoundAnimal ModelRoute of AdministrationDoseD2 Receptor Occupancy (%)Citation(s)
RisperidoneRatSubcutaneous0.08 mg/kg~50
0.4 mg/kg~80
OlanzapineRatSubcutaneous0.5 mg/kg~60
2.5 mg/kg~85
AripiprazoleRatOral1 mg/kg~70
10 mg/kg~90

Table 2: Behavioral Effects in Preclinical Models

CompoundAnimal ModelBehavioral AssayEffective Dose (ED50)Citation(s)
RisperidoneRatCatalepsy0.25 mg/kg[5]
RatConditioned Avoidance Response0.06 mg/kg[6]
OlanzapineRatCatalepsy5.0 mg/kg[5]
RatConditioned Avoidance Response0.25 mg/kg[6]
AripiprazoleRatCatalepsy>30 mg/kg (no catalepsy observed)
RatConditioned Avoidance Response1.0 mg/kg

Table 3: Metabolic and Endocrine Side Effects in Preclinical Models

CompoundAnimal ModelParameterObservationCitation(s)
RisperidoneRatBody WeightModerate increase
RatGlucose MetabolismMinimal to no effect
RatProlactin LevelsSignificant, dose-dependent increase
OlanzapineRatBody WeightSignificant increase[7]
RatGlucose MetabolismImpaired glucose tolerance, insulin resistance[7]
RatProlactin LevelsTransient, less pronounced increase
AripiprazoleRatBody WeightMinimal to no effect
RatGlucose MetabolismNo significant effect
RatProlactin LevelsNo increase, may decrease elevated levels

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Dopamine D2 Receptor Occupancy Studies:

  • Method: In vivo receptor occupancy is typically determined using positron emission tomography (PET) or ex vivo autoradiography.

  • Procedure:

    • Animals are administered the test compound (e.g., prothipendyl, risperidone) at various doses.

    • At the time of anticipated peak brain concentration, a radiolabeled ligand with high affinity for the D2 receptor (e.g., [11C]raclopride) is injected.

    • For PET studies, the animal is placed in a PET scanner, and the displacement of the radioligand by the test compound is measured, allowing for the calculation of receptor occupancy.

    • For ex vivo autoradiography, the animal is euthanized, the brain is rapidly removed, sectioned, and incubated with the radioligand. The binding of the radioligand is then quantified using phosphor imaging to determine the degree of receptor occupancy by the test compound.

Catalepsy Assessment (Bar Test):

  • Method: The bar test is a widely used method to assess the cataleptic effects of antipsychotic drugs, which is considered a predictor of extrapyramidal side effects.[8][9][10]

  • Procedure:

    • Rodents (typically rats or mice) are administered the test compound.

    • At specified time points after administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

    • The latency for the animal to remove its paws from the bar is recorded. A longer latency indicates a greater cataleptic effect.

    • A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress to the animal.

Conditioned Avoidance Response (CAR):

  • Method: The CAR paradigm is a behavioral model used to predict the antipsychotic efficacy of a compound.[6]

  • Procedure:

    • An animal (usually a rat) is placed in a shuttle box with two compartments.

    • A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), typically a mild foot shock, delivered through the grid floor of the compartment the animal is in.

    • The animal learns to avoid the foot shock by moving to the other compartment upon presentation of the CS.

    • After the animal is trained, it is treated with the test compound, and the ability of the drug to suppress the avoidance response (i.e., the animal fails to move to the other compartment during the CS) without impairing the escape response (moving to the other compartment after the onset of the US) is measured.

Metabolic Studies:

  • Method: In vivo metabolic effects are assessed through various measurements in animal models.[7][11][12][13][14]

  • Procedure:

    • Animals are chronically treated with the test compound.

    • Body weight and food intake are monitored regularly.

    • Blood samples are collected to measure glucose, insulin, and lipid levels.

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed to assess glucose homeostasis and insulin sensitivity.

Prolactin Level Measurement:

  • Method: Serum prolactin levels are measured as an indicator of the drug's effect on the tuberoinfundibular dopamine pathway.[15][16][17]

  • Procedure:

    • Animals are administered the test compound.

    • Blood samples are collected at various time points after drug administration.

    • Serum is separated, and prolactin concentrations are determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflows

Dopamine and Serotonin Pathways in Antipsychotic Action

G Simplified Dopamine and Serotonin Pathways in Antipsychotic Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Binds to SR_pre Serotonin HT2AR 5-HT2A Receptor SR_pre->HT2AR Binds to Signal_Transduction Signal Transduction Cascade D2R->Signal_Transduction HT2AR->Signal_Transduction Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) Signal_Transduction->Cellular_Response Prothipendyl Prothipendyl (Typical Antipsychotic) Prothipendyl->D2R Antagonizes Atypicals Atypical Antipsychotics (e.g., Risperidone, Olanzapine) Atypicals->D2R Antagonizes Atypicals->HT2AR Antagonizes Aripiprazole Aripiprazole (D2 Partial Agonist) Aripiprazole->D2R Partial Agonist

Caption: Antipsychotic drug interactions with dopamine and serotonin pathways.

Typical Experimental Workflow for In Vivo Comparison

G Experimental Workflow for In Vivo Antipsychotic Comparison cluster_0 In Vivo Efficacy & Side Effect Profiling start Compound Selection (Prothipendyl & Atypicals) animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model dose_selection Dose-Range Finding Studies animal_model->dose_selection receptor_occupancy D2/5-HT2A Receptor Occupancy (PET or ex vivo autoradiography) dose_selection->receptor_occupancy behavioral_efficacy Behavioral Assays (e.g., Conditioned Avoidance Response) dose_selection->behavioral_efficacy eps_liability Extrapyramidal Side Effect Models (e.g., Catalepsy Test) dose_selection->eps_liability metabolic_effects Metabolic & Endocrine Profiling (Body weight, glucose, prolactin) dose_selection->metabolic_effects data_analysis Data Analysis & Comparison receptor_occupancy->data_analysis behavioral_efficacy->data_analysis eps_liability->data_analysis metabolic_effects->data_analysis report Comparative Report Generation data_analysis->report

Caption: A typical workflow for comparing antipsychotics in vivo.

Conclusion

This guide highlights the key in vivo pharmacological differences between this compound and the atypical antipsychotics risperidone, olanzapine, and aripiprazole. The available data for the atypical antipsychotics demonstrate distinct profiles in terms of D2 receptor occupancy, efficacy in behavioral models, and propensity for metabolic and endocrine side effects. Risperidone and olanzapine show potent antipsychotic-like activity but differ in their side effect profiles, with olanzapine having a higher liability for metabolic disturbances. Aripiprazole's partial D2 agonism translates to a unique profile with a lower risk of EPS and metabolic side effects.

While a direct quantitative comparison with prothipendyl is hampered by the limited availability of specific in vivo data, its classification as a typical antipsychotic suggests a primary D2 antagonist mechanism with an expectedly higher risk of EPS and potentially a different side effect profile compared to the atypical agents. Further in vivo studies on prothipendyl using standardized preclinical models are warranted to enable a more definitive and comprehensive comparison with newer antipsychotic agents. This would be invaluable for researchers and clinicians in understanding the full therapeutic and side effect spectrum of this older, yet still utilized, medication.

References

A Head-to-Head Comparison of Prothipendyl Hydrochloride and Risperidone in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: A Tale of Two Receptors

The therapeutic effects of both Prothipendyl Hydrochloride and risperidone are primarily attributed to their interaction with dopamine and serotonin receptors, albeit with different affinities and specificities.

This compound is an azaphenothiazine neuroleptic that primarily acts as a dopamine D2 receptor antagonist.[1] It also possesses notable antihistaminic and anticholinergic properties, which contribute to its sedative effects.[1][2] Some sources suggest that Prothipendyl is a weaker dopamine receptor antagonist compared to other phenothiazines and may not possess potent antipsychotic effects.[3] Its mechanism involves blocking dopamine receptors to alleviate symptoms of psychosis, such as hallucinations and delusions, while its antihistamine action on H1 receptors contributes to sedation and anxiety relief.[1][2]

Risperidone , a second-generation atypical antipsychotic, exhibits a more complex mechanism of action. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual antagonism is believed to be central to its efficacy in treating both the positive and negative symptoms of schizophrenia.[6] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms, while its potent 5-HT2A receptor antagonism may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4][5] Risperidone also has affinity for alpha-1, alpha-2, and histamine H1 receptors.[5][7]

Comparative Efficacy and Safety in Animal Models: A Synthesis of a Decade's Research

The following tables summarize key findings from various animal model studies for both this compound and risperidone. It is crucial to note that these studies were not conducted in a head-to-head manner, and thus, direct comparisons of potency and efficacy should be interpreted with caution.

Table 1: Efficacy in Animal Models of Psychosis
Drug Animal Model Key Findings Dosage
This compound Not explicitly detailed in psychosis models in the provided search results. Primarily noted for sedative and anxiolytic properties.[3]--
Risperidone Prenatal immune challenge (Poly I:C) model of schizophrenia in ratsPrevented the emergence of schizophrenia-like brain structural abnormalities (enlarged lateral ventricles, smaller hippocampus) and behavioral deficits (attentional deficit, hypersensitivity to amphetamine) when administered during peri-adolescence.[8]0.045 or 1.2 mg/kg daily (peri-adolescence)
Animal models of tardive dyskinesia (reserpine or haloperidol-induced orofacial movements in mice)Attenuated the expression and development of orofacial movements. Did not induce orofacial movements when administered alone.[9]0.1, 0.5, 2.0, or 4.0 mg/kg (acute or repeated)
Information processing deficits in mice (Prepulse Inhibition - PPI and Event-Related Potentials - ERPs)Implants delivering risperidone marginally increased PPI and increased the amplitude of the P20 wave, suggesting maintained biological activity in models of schizophrenia-related information processing deficits.[10]~3.0 mg/kg/day (via implant)
Table 2: Safety and Side Effect Profile in Animal Models
Drug Animal Model Key Findings Dosage
This compound HorseAt a subtherapeutic dose, the horse was less excited with unaffected locomotor activity and attention. At a therapeutic dose, sedation and ataxia were observed.[11]0.24 mg/kg (subtherapeutic, i.v.), 1 mg/kg (therapeutic, i.v.)
Risperidone Wistar rats (chronic treatment)Produced fatty tissue hypertrophy (weight gain), hyperprolactinemia, and significant decreases in plasma vitamin D levels.[12]1, 2, and 4 mg/kg bw daily for 9 weeks
Long-Evans rats (developmental treatment)Early-life administration was associated with increased locomotor activity in adulthood. Slightly reduced weight gain during development.[13]1.0 and 3.0 mg/kg per day (postnatal days 14-42)
C57BL/6 miceAcutely altered energy balance, with hyperphagia accounting for most of the weight gain. Reduced the expression of hypothalamic Mc4r.[14]Not specified
3xTg-AD mice (Alzheimer's model)Chronic low-dose treatment was evaluated for behavioral effects and long-term survival.[15]0.1 mg/kg, s.c., for 90 days

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols employed in the cited animal studies.

Prenatal Immune Challenge Model of Schizophrenia (Risperidone)[8]
  • Animal Model: Pregnant rats were administered the viral mimic polyriboinosinic-polyribocytidylic acid (poly I:C) on gestational day 15 to induce an immune response.

  • Treatment: Male offspring received daily injections of risperidone (0.045 or 1.2 mg/kg) or vehicle during the peri-adolescent period (postnatal days 34-47).

  • Behavioral Assessment (Adulthood):

    • Attentional Deficit: Assessed using tasks that measure cognitive functions sensitive to prefrontal cortex integrity.

    • Amphetamine Hypersensitivity: Locomotor activity was measured following an amphetamine challenge to assess dopaminergic sensitization.

  • Neuroanatomical Analysis (Adulthood): In vivo structural magnetic resonance imaging (MRI) was used to measure the volume of the lateral ventricles and hippocampus.

Models of Tardive Dyskinesia (Risperidone)[9]
  • Animal Model: Male mice were repeatedly administered reserpine (1.0 mg/kg) or haloperidol (2.0 mg/kg) to induce orofacial movements resembling tardive dyskinesia.

  • Treatment:

    • Acute: A single dose of risperidone (0.1, 0.5, 2.0, or 4.0 mg/kg) was administered.

    • Repeated: Daily doses of risperidone were co-administered with reserpine or haloperidol.

  • Behavioral Assessment: Orofacial movements were quantified by a trained observer blind to the treatment conditions. The frequency of specific movements (e.g., vacuous chewing movements, tongue protrusions) was recorded.

Chronic Risperidone Safety Study in Rats[12]
  • Animal Model: White Wistar rats.

  • Treatment: Animals were treated daily for 9 weeks with risperidone at doses of 1, 2, and 4 mg/kg body weight. Control groups received the vehicle.

  • Assessments:

    • Body Weight: Monitored throughout the study.

    • Blood Analysis: Plasma levels of 25-hydroxyvitamin D were determined.

    • Histopathology: Tissue samples from the mammary gland and fatty tissue were collected for histological examination.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Signaling_Pathways cluster_prothipendyl This compound cluster_risperidone Risperidone Prothipendyl Prothipendyl D2R Dopamine D2 Receptor Prothipendyl->D2R Antagonist H1R Histamine H1 Receptor Prothipendyl->H1R Antagonist AChR Acetylcholine Receptor Prothipendyl->AChR Antagonist Psychosis Psychotic Symptoms (Hallucinations, Delusions) D2R->Psychosis Reduces Sedation Sedation & Anxiolysis H1R->Sedation Induces Anticholinergic Anticholinergic Effects (Dry Mouth, etc.) AChR->Anticholinergic Induces Risperidone Risperidone D2R_ris Dopamine D2 Receptor Risperidone->D2R_ris Antagonist HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Antagonist Alpha1R Alpha-1 Adrenergic Receptor Risperidone->Alpha1R Antagonist Positive_Symptoms Positive Symptoms D2R_ris->Positive_Symptoms Reduces Negative_Symptoms Negative Symptoms HT2AR->Negative_Symptoms Improves EPS Extrapyramidal Side Effects HT2AR->EPS Reduces Risk Anxiety_Agitation Anxiety & Agitation Alpha1R->Anxiety_Agitation Reduces

Caption: Comparative Signaling Pathways of Prothipendyl and Risperidone.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Drug Administration (Prothipendyl or Risperidone) - Dose - Route - Duration Animal_Model->Drug_Admin Controls Control Groups (Vehicle, Positive Control) Animal_Model->Controls Behavioral Behavioral Testing - Locomotor Activity - Cognitive Tasks - Social Interaction Drug_Admin->Behavioral Controls->Behavioral Data_Collection Data Collection Behavioral->Data_Collection Neurochemical Neurochemical Analysis - Receptor Occupancy - Neurotransmitter Levels Neurochemical->Data_Collection Safety Safety Assessment - Body Weight - Blood Chemistry - Histopathology Safety->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General Workflow for Preclinical Antipsychotic Drug Testing.

References

Benchmarking Prothipendyl Hydrochloride Against Novel Antipsychotic Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antipsychotic, Prothipendyl Hydrochloride, against a selection of newer, atypical antipsychotic compounds. This document outlines their respective receptor binding profiles, details relevant experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction

This compound is a first-generation (typical) antipsychotic of the azaphenothiazine class.[1] It has been utilized for the management of psychosis, severe anxiety, and agitation.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[1][2] Additionally, Prothipendyl exhibits significant antihistaminic and anticholinergic properties, which contribute to its sedative and side-effect profile.[1][2] In contrast, newer (atypical) antipsychotics were developed to offer a broader spectrum of efficacy, particularly for the negative and cognitive symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects. These agents typically feature a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3] This guide provides a comparative analysis to aid in the preclinical and clinical benchmarking of these distinct classes of antipsychotic agents.

Data Presentation: A Comparative Analysis of Receptor Binding Affinities

A critical determinant of an antipsychotic's therapeutic efficacy and side-effect profile is its binding affinity to various neurotransmitter receptors. The following tables summarize the receptor binding affinities (Ki values in nM) for this compound and a selection of newer antipsychotic compounds. Lower Ki values indicate a higher binding affinity.

Note on this compound Data: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative receptor binding affinities (Ki values) for this compound could not be located. The data presented for Prothipendyl is therefore qualitative, based on its established pharmacological profile as a potent dopamine D2, histamine H1, and muscarinic receptor antagonist.[1][2]

Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
Prothipendyl HCl Potent Antagonist-
Risperidone 3.130.16
Olanzapine 1.14
Aripiprazole 0.34 (Partial Agonist)3.4

Table 2: Other Key Receptor Binding Affinities (Ki, nM)

CompoundHistamine H1Muscarinic M1Alpha-1 Adrenergic
Prothipendyl HCl Potent AntagonistPotent AntagonistModerate Antagonist
Risperidone 20>10000.8
Olanzapine 71.919
Aripiprazole 61>100057

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the preclinical evaluation of antipsychotic compounds.

In Vitro Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a compound to specific neurotransmitter receptors.

Objective: To quantify the affinity (Ki value) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human recombinant D2, 5-HT2A, H1, M1, or α1-adrenergic receptors).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound (this compound or newer antipsychotics).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Incubation: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Increasing concentrations of the test compound (for competition curve) or buffer (for total binding) or the non-specific binding control.

    • The cell membrane preparation.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral model is widely used to screen for the antipsychotic potential of a compound by assessing its ability to antagonize dopamine-mediated hyperlocomotion.

Objective: To evaluate the in vivo efficacy of a test compound in a model of psychosis-like behavior.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g).

  • Test compound (this compound or newer antipsychotics).

  • d-amphetamine sulfate.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

  • Acclimation: Habituate the rats to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the test compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately place the rats in the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total locomotor activity between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates potential antipsychotic activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the benchmarking of this compound and newer antipsychotics.

D2_Receptor_Signaling cluster_prothipendyl This compound cluster_receptor D2 Receptor cluster_downstream Downstream Signaling Prothipendyl Prothipendyl HCl D2R Dopamine D2 Receptor Prothipendyl->D2R Antagonism Gi Gi/o Protein D2R->Gi Activation Akt_GSK3 ↑ Akt / ↓ GSK-3β Activity D2R->Akt_GSK3 β-arrestin-2 pathway AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Prothipendyl's D2 receptor antagonism blocks downstream signaling.

Atypical_Antipsychotic_Signaling cluster_atypical Newer Atypical Antipsychotic cluster_receptors Receptors cluster_downstream Downstream Signaling Atypical e.g., Risperidone D2R Dopamine D2 Receptor Atypical->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Atypical->HT2AR Antagonism Gi Gi/o Protein D2R->Gi Activation Gq Gq/11 Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: Newer antipsychotics modulate both dopamine and serotonin pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison receptor_binding Radioligand Receptor Binding Assays functional_assay Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assay hyperlocomotion Amphetamine-Induced Hyperlocomotion functional_assay->hyperlocomotion ppi Prepulse Inhibition (Sensorimotor Gating) hyperlocomotion->ppi cataplexy Catalepsy Assessment (Extrapyramidal Side Effects) ppi->cataplexy data_analysis Determine Ki values, ED50, and therapeutic index cataplexy->data_analysis

Caption: A typical workflow for preclinical antipsychotic drug screening.

Conclusion

This compound, as a first-generation antipsychotic, exhibits a pharmacological profile dominated by potent dopamine D2 receptor antagonism, alongside significant antihistaminic and anticholinergic activities. This profile contrasts with newer, atypical antipsychotics that are characterized by a more complex interplay between dopamine and serotonin receptor modulation. The provided experimental protocols offer a standardized framework for the head-to-head comparison of these compounds. The visualization of their distinct signaling pathways underscores the mechanistic differences that likely underlie their varying clinical profiles. For a complete and quantitative comparison, the determination of this compound's receptor binding affinities through dedicated in vitro studies would be a critical next step for any research program in this area.

References

Comparative Pharmacokinetics of Prothipendyl Hydrochloride Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound across different species is fundamental for preclinical development and predicting its behavior in humans. This guide provides a comparative overview of the available pharmacokinetic data for prothipendyl hydrochloride, a neuroleptic agent, in various species. Due to a lack of comprehensive published data for some common laboratory species, this guide also includes generalized experimental protocols that can be adapted for pharmacokinetic studies of prothipendyl.

Pharmacokinetic Parameters

SpeciesDosageRoute of AdministrationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T½ (hr)
Human 40 mgOral18.0 (at 1 hr)~1Not ReportedNot Reported
80 mgOral42.6 (at 1 hr)~1Not ReportedNot Reported
Horse 1 mg/kgIntravenousNot ReportedNot ReportedNot Reported2.4[1][2]

Note: The human data represents average serum concentrations at a single time point and not necessarily the peak concentration (Cmax).

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of prothipendyl are not extensively published. Therefore, the following sections provide standardized, detailed methodologies that can be adapted for such studies in common preclinical species.

Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into tubes containing anticoagulant. Centrifuge the samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

Intravenous Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in dogs.

Materials:

  • This compound (sterile solution for injection)

  • Beagle dogs (male, 1-2 years old)

  • Intravenous catheters

  • Syringes and needles

  • Blood collection tubes (e.g., with lithium heparin)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House dogs in a social environment with regular exercise and ad libitum access to food and water for at least one week prior to the study.

  • Catheter Placement: On the day of the study, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and another in the contralateral vein for blood sampling.

  • Dosing: Administer a single intravenous bolus dose of the sterile this compound solution. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 2 mL) at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples immediately by centrifugation at 4°C to obtain plasma.

  • Sample Storage: Store the plasma samples at -80°C pending analysis.

Plasma Sample Analysis by LC-MS/MS

Objective: To quantify the concentration of prothipendyl in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

  • Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - LC-MS grade

  • Ultrapure water

  • Prothipendyl analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound)

Procedure:

  • Standard and Quality Control (QC) Preparation: Prepare stock solutions of prothipendyl and the IS in a suitable solvent (e.g., methanol). Serially dilute the prothipendyl stock solution with blank plasma to create calibration standards and QC samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte from endogenous plasma components using a suitable gradient elution on the analytical column.

    • Detect and quantify prothipendyl and the IS using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of prothipendyl to the IS against the nominal concentration of the calibration standards. Use the regression equation to determine the concentration of prothipendyl in the unknown samples.

Metabolic Pathway and Experimental Workflow

To visualize the metabolic fate of prothipendyl and the general workflow of a pharmacokinetic study, the following diagrams are provided.

cluster_0 Metabolic Pathway of Prothipendyl Prothipendyl Prothipendyl N_demethyl_prothipendyl N_demethyl_prothipendyl Prothipendyl->N_demethyl_prothipendyl CYP2C19, CYP1A2 Prothipendyl_sulfoxide Prothipendyl_sulfoxide Prothipendyl->Prothipendyl_sulfoxide CYP3A4

Metabolism of Prothipendyl by Cytochrome P450 Enzymes.

cluster_1 Experimental Pharmacokinetic Workflow A Dose Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Storage (-80°C) C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Data Analysis E->F

A generalized workflow for a preclinical pharmacokinetic study.

Disclaimer: The pharmacokinetic data for this compound in common laboratory animal models such as rats and dogs is not widely available in published literature. The experimental protocols provided are generalized and should be adapted and validated for specific study requirements. Researchers are encouraged to conduct pilot studies to determine appropriate dosing and sampling schedules.

References

Safety Operating Guide

Proper Disposal of Prothipendyl Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Prothipendyl Hydrochloride, a tricyclic azaphenothiazine neuroleptic agent. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection in compliance with federal and state regulations.

This compound is classified as harmful if swallowed.[1][2] Improper disposal can lead to environmental contamination and potential harm to human health. All disposal practices must be in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.

Hazard Profile

A clear understanding of the hazard profile of this compound is fundamental to its safe handling and disposal. The following table summarizes key hazard information.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1][2]

Disposal Procedures

The primary recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, gloves), and solutions.

    • Segregate this compound waste from other laboratory waste at the point of generation. Use clearly labeled, dedicated hazardous waste containers.

  • Containerization:

    • Place solid this compound waste in a securely sealed, leak-proof container.

    • Ensure all containers are properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard warnings.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a spill.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • EHS will work with a licensed hazardous waste disposal vendor to ensure the material is transported and incinerated in compliance with all regulations. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocols for Degradation (for research purposes only)

While incineration is the standard disposal method, research into the degradation of this compound may be undertaken to explore alternative disposal strategies. Prothipendyl has been noted to be sensitive to light and oxidative degradation. Studies on similar compounds have utilized methods such as acidic or basic hydrolysis and oxidation to assess degradation pathways. Any such experimental work must be conducted in a controlled laboratory setting with appropriate safety precautions.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A 1. Identify Prothipendyl Hydrochloride Waste B 2. Segregate at Point of Generation A->B C 3. Use Labeled, Sealed Hazardous Waste Container B->C D 4. Store in Designated Secure Area C->D E 5. Contact EHS for Disposal Pickup D->E F 6. Transport to Licensed Hazardous Waste Facility E->F G 7. Incineration F->G

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prothipendyl Hydrochloride
Reactant of Route 2
Reactant of Route 2
Prothipendyl Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.